molecular formula C37H61N5O7S2 B15563608 (Rac)-PD 135390

(Rac)-PD 135390

Numéro de catalogue: B15563608
Poids moléculaire: 752.0 g/mol
Clé InChI: LJSCXNSFFQRCCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(Rac)-PD 135390 is a useful research compound. Its molecular formula is C37H61N5O7S2 and its molecular weight is 752.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H61N5O7S2

Poids moléculaire

752.0 g/mol

Nom IUPAC

N-butyl-6-cyclohexyl-4-hydroxy-5-[[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-2-prop-2-enylsulfanylacetyl]amino]-2-propan-2-ylhexanamide

InChI

InChI=1S/C37H61N5O7S2/c1-5-7-18-38-34(44)30(27(3)4)26-33(43)31(24-28-14-10-8-11-15-28)39-36(46)37(50-23-6-2)40-35(45)32(25-29-16-12-9-13-17-29)41-51(47,48)42-19-21-49-22-20-42/h6,9,12-13,16-17,27-28,30-33,37,41,43H,2,5,7-8,10-11,14-15,18-26H2,1,3-4H3,(H,38,44)(H,39,46)(H,40,45)

Clé InChI

LJSCXNSFFQRCCK-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

(Rac)-PD 135390: A Technical Guide to its Presumed Mechanism of Action as a Cholecystokinin B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cholecystokinin (B1591339) Receptors and the Role of CCK-B

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main G protein-coupled receptors (GPCRs): CCK-A (or CCK1) and CCK-B (or CCK2).[1] The CCK-A receptor is predominantly found in the gastrointestinal system and is involved in digestion and satiety, while the CCK-B receptor is widely distributed in the central nervous system (CNS), where it modulates anxiety, pain perception, and memory.[1][2] The CCK-B receptor also functions as the receptor for the hormone gastrin in the stomach, regulating gastric acid secretion.[3]

Selective CCK-B receptor antagonists, such as the "PD" series of compounds, have been investigated for their therapeutic potential in anxiety disorders, panic attacks, and as adjuncts in pain management.[4][5] (Rac)-PD 135390, as a presumed member of this class, is expected to act by competitively blocking the binding of endogenous ligands like CCK and gastrin to the CCK-B receptor, thereby inhibiting their downstream signaling.

Core Mechanism of Action: Competitive Antagonism at the CCK-B Receptor

This compound is anticipated to function as a competitive antagonist at the CCK-B receptor. This means it binds to the same site as the endogenous agonists (CCK and gastrin) but does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and initiating the intracellular signaling cascade. This blockade of CCK-B receptor activation is the primary mechanism through which it would exert its pharmacological effects.[6]

Quantitative Pharmacological Data (Representative)

The following tables summarize the binding affinity and functional potency of the representative CCK-B antagonist, CI-988 (PD-134,308).

Table 1: Radioligand Binding Affinity of CI-988 (PD-134,308)

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)IC50 (nM)Selectivity (CCK-A/CCK-B)
CCK-B (mouse cortex)125I-BH-CCK-8Mouse cerebral cortex-1.7>1600-fold
CCK-B (human)125I-BH-CCK-8NCI-H727 cells4.5--
CCK-A (rat pancreas)125I-BH-CCK-8Rat pancreatic acini>2700--

Data compiled from representative sources.[7][8]

Table 2: Functional Antagonist Activity of CI-988 (PD-134,308)

AssayAgonistCell LineMeasured EffectIC50 / KB (nM)
Calcium MobilizationCCK-8NCI-H727 cellsInhibition of Ca2+ elevationNot specified, but effective inhibition shown
ERK PhosphorylationCCK-8NCI-H727 cellsInhibition of ERK phosphorylationNot specified, but effective inhibition shown

Data compiled from representative sources.[7][8]

Signaling Pathways

The CCK-B receptor is a Gq-coupled GPCR.[3] Upon activation by an agonist, it initiates a well-defined signaling cascade. As an antagonist, this compound would block this pathway.

CCK_B_Signaling CCK CCK / Gastrin CCKBR CCK-B Receptor CCK->CCKBR Binds & Activates PD135390 This compound (Antagonist) PD135390->CCKBR Binds & Blocks Gq Gαq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases Downstream Downstream Cellular Responses (e.g., Anxiety, Acid Secretion) Ca->Downstream Modulates PKC->Downstream Modulates

Caption: CCK-B Receptor Signaling Pathway Blockade by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CCK-B receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow prep Prepare Membranes (e.g., from mouse cortex or CCK-B expressing cells) incubation Incubate Membranes, Radioligand, and Competitor to Equilibrium prep->incubation radioligand Radioligand (e.g., ¹²⁵I-BH-CCK-8) radioligand->incubation competitor This compound (Varying Concentrations) competitor->incubation filtration Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Gamma Counter) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., mouse cerebral cortex) or cells expressing the CCK-B receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.[9]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., 125I-Bolton-Hunter-CCK-8), and varying concentrations of the unlabeled competitor compound (this compound).[9]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[9]

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[10]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Calcium_Assay_Workflow cell_prep Culture CCK-B Expressing Cells in a 96-well plate dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_prep->dye_loading pre_incubation Pre-incubate with this compound (Antagonist) dye_loading->pre_incubation stimulation Stimulate with CCK-B Agonist (e.g., CCK-8) pre_incubation->stimulation measurement Measure Fluorescence Changes (Real-time Plate Reader, e.g., FLIPR) stimulation->measurement analysis Data Analysis (Determine IC₅₀ for Antagonism) measurement->analysis

Caption: Workflow for a Calcium Mobilization Functional Assay.

Detailed Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the CCK-B receptor in a 96-well, black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 45-60 minutes).[11]

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of this compound for a short period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading, and then automatically inject a fixed concentration of a CCK-B agonist (e.g., CCK-8) into each well. Continue to record fluorescence intensity in real-time to measure the change in intracellular calcium.[12]

  • Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to calculate the IC50 for the antagonist.

Conclusion

While specific data for this compound is lacking, its presumed identity as a selective CCK-B receptor antagonist places it within a class of compounds with a well-understood mechanism of action. By competitively inhibiting the binding of endogenous agonists to the CCK-B receptor, it would block the Gq-mediated signaling cascade, preventing the increase in intracellular calcium and subsequent cellular responses. This mechanism underlies the potential therapeutic effects of CCK-B antagonists in conditions such as anxiety and gastric hypersecretion. The experimental protocols detailed provide a robust framework for the pharmacological characterization of such compounds.

References

An In-Depth Technical Guide to (Rac)-PD 135390 and its Structural Analogs as CCK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-PD 135390, a notable, albeit less extensively documented, member of the Parke-Davis series of dipeptoid cholecystokinin-2 (CCK2) receptor antagonists. This document collates available data on its presumed chemical nature, mechanism of action, and the broader context of its structural analogs. It is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the CCK2 receptor.

Core Compound: this compound

Mechanism of Action

As a CCK2 receptor antagonist, this compound is presumed to act by competitively binding to the CCK2 receptor, thereby blocking the physiological effects of its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) predominantly found in the brain and the gastrointestinal tract. Its activation triggers a cascade of intracellular signaling pathways, primarily through Gq/11, leading to the mobilization of intracellular calcium and the activation of protein kinase C. By inhibiting this signaling cascade, CCK2 receptor antagonists can modulate a variety of physiological processes, including anxiety, pain perception, and gastric acid secretion.

Quantitative Pharmacological Data

Direct quantitative data for this compound is scarce in the public domain. However, data from structurally related analogs provide a strong indication of its expected potency. The following table summarizes the inhibitory potencies (pIC50) of closely related tryptophan dipeptoid CCK2 receptor antagonists from an in vitro study using isolated rat stomach enterochromaffin-like (ECL) cells.

CompoundpIC50IC50 (nM)
PD 1343087.179.4
PD 1351587.179.4
PD 1364506.8158.5

Data sourced from a study on the inhibition of gastrin-evoked pancreastatin (B1591218) secretion from isolated rat stomach ECL cells.

Based on these data, it is reasonable to infer that this compound possesses a similar inhibitory potency in the nanomolar range at the CCK2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of CCK2 receptor antagonists like this compound and its analogs.

CCK2 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay determines the affinity of a test compound for the CCK2 receptor.

Materials:

  • Membrane preparations from cells expressing the human CCK2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-L-365,260 or ¹²⁵I-labeled CCK-8.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

  • Test compounds (e.g., this compound analogs) at various concentrations.

  • Non-specific binding control: A high concentration of a known CCK2 receptor antagonist (e.g., 1 µM L-365,260).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and either binding buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Inhibition of Gastrin-Stimulated Gastric Acid Secretion

This in vivo assay assesses the functional antagonism of the CCK2 receptor in a physiological context.

Animal Model:

  • Male Sprague-Dawley rats with chronic gastric fistulas.

Materials:

  • Test compound (e.g., this compound analog) dissolved in a suitable vehicle.

  • Pentagastrin (B549294) (a synthetic analog of gastrin).

  • Saline solution.

  • pH meter and titration equipment.

Procedure:

  • Fast the rats overnight with free access to water.

  • On the day of the experiment, gently flush the stomach through the gastric fistula with warm saline to remove any residual contents.

  • Collect basal gastric acid secretion for a defined period (e.g., 30 minutes).

  • Administer the test compound or vehicle via the desired route (e.g., subcutaneous or intravenous).

  • After a predetermined time to allow for drug absorption and distribution, infuse pentagastrin intravenously at a dose known to elicit a submaximal acid secretory response.

  • Collect gastric juice samples at regular intervals (e.g., every 15 minutes) for a set duration (e.g., 2 hours).

  • Measure the volume of each gastric juice sample and determine the acid concentration by titration with a standardized NaOH solution to a pH of 7.0.

  • Calculate the total acid output (in µmol/kg/h).

  • Compare the acid output in the drug-treated group to the vehicle-treated group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its analogs.

CCK2 Receptor Signaling Pathway

CCK2_Signaling_Pathway CCK2 Receptor Signaling Cascade Ligand CCK / Gastrin CCK2R CCK2 Receptor (GPCR) Ligand->CCK2R Binds to Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Gastric Acid Secretion) PKC->Downstream Phosphorylates Targets Antagonist This compound Analogs Antagonist->CCK2R Blocks

CCK2 Receptor Signaling Cascade
General Workflow for Screening CCK2 Receptor Antagonists

Screening_Workflow Screening Workflow for CCK2 Receptor Antagonists Start Compound Library (e.g., Dipeptoid Analogs) PrimaryScreen Primary Screening: In Vitro Receptor Binding Assay Start->PrimaryScreen HitSelection Hit Identification (High Affinity Compounds) PrimaryScreen->HitSelection HitSelection->Start Non-hits SecondaryScreen Secondary Screening: In Vitro Functional Assays (e.g., Calcium Mobilization) HitSelection->SecondaryScreen Hits LeadSelection Lead Candidate Selection (Potent Antagonists) SecondaryScreen->LeadSelection LeadSelection->SecondaryScreen Back to optimization InVivo In Vivo Efficacy Studies (e.g., Gastric Acid Secretion Model) LeadSelection->InVivo Leads End Preclinical Development InVivo->End

Screening Workflow for CCK2 Receptor Antagonists
Logical Relationship of Structure-Activity Relationship (SAR) Studies

SAR_Logic Logic of Structure-Activity Relationship (SAR) Studies Core Core Scaffold (e.g., Tryptophan Dipeptoid) Synthesis Synthesize Analogs with Diverse Modifications Core->Synthesis R1 Modify R1 Group Synthesis->R1 R2 Modify R2 Group Synthesis->R2 R3 Modify R3 Group Synthesis->R3 Testing Test Biological Activity (Binding Affinity & Potency) R1->Testing R2->Testing R3->Testing Analysis Analyze Data: Identify Key Structural Features Testing->Analysis Model Develop SAR Model Analysis->Model Optimization Design & Synthesize Optimized Analogs Model->Optimization Optimization->Testing Iterative Cycle

Logic of Structure-Activity Relationship (SAR) Studies

(Rac)-PD 135390: A Potent Dipeptide Inhibitor of HIV-1 Protease

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-PD 135390 is a synthetic dipeptide that has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. Initial reports in some chemical supplier databases have miscategorized this compound as a cholecystokinin (B1591339) (CCK) receptor antagonist; however, primary scientific literature firmly establishes its role as an antiviral agent targeting HIV-1 protease. This technical guide provides a comprehensive overview of the core characteristics of this compound, focusing on its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.

Core Inhibitory Characteristics

This compound demonstrates significant potency against HIV-1 protease. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Parameter Value Target Enzyme Reference
IC502 nMHIV-1 Protease[1][2]

Mechanism of Action

As a dipeptide mimetic, this compound is designed to mimic the natural substrate of the HIV-1 protease. It competitively binds to the active site of the enzyme, preventing the cleavage of viral polyproteins (Gag and Gag-Pol). This inhibition is a critical step in disrupting the viral life cycle, as the proper processing of these polyproteins is essential for the maturation of infectious virions. The racemic nature of the compound indicates that it is a mixture of stereoisomers, and further research would be required to determine if one enantiomer is more active than the other.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell Viral_RNA Viral RNA Viral_Polyprotein Gag-Pol Polyprotein Viral_RNA->Viral_Polyprotein Translation HIV_Protease HIV-1 Protease Viral_Polyprotein->HIV_Protease Autocatalytic cleavage Mature_Virion Mature Infectious Virion HIV_Protease->Mature_Virion Cleavage of Polyproteins PD_135390 This compound (Inhibitor) PD_135390->HIV_Protease Inhibition

Caption: General workflow for an in vitro HIV-1 protease inhibition assay.

Synthesis

The synthesis of dipeptide mimetics as HIV-1 protease inhibitors is a well-established area of medicinal chemistry. While the specific synthetic route for this compound is not provided in the search results, the synthesis of similar dipeptide isosteres often involves the coupling of amino acid derivatives and the introduction of a non-hydrolyzable transition-state analog, such as a hydroxyethylene or hydroxyethylamine group. These syntheses often require multiple steps with careful control of stereochemistry to achieve the desired biologically active conformation.

Conclusion

This compound is a potent, low-nanomolar inhibitor of HIV-1 protease. Its characterization as a dipeptide mimetic provides a strong rationale for its mechanism of action, which involves the competitive inhibition of the enzyme's active site. The information available, primarily from chemical suppliers citing early antiviral research, repositions this compound from a misattributed role as a CCK receptor antagonist to a confirmed anti-HIV agent. Further investigation into its synthesis, stereospecific activity, and in vivo efficacy would be necessary to fully elucidate its potential as a therapeutic agent.

References

No Direct In Vitro Antiviral Activity of (Rac)-PD 135390 Documented in Public Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, there is currently no direct evidence to support the in vitro antiviral activity of (Rac)-PD 135390. This compound is well-characterized as a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, with research primarily focused on its roles in gastroenterology and neuroscience. Extensive searches for antiviral screening results or studies investigating its efficacy against any viral pathogens have not yielded any quantitative data, experimental protocols, or established mechanisms of antiviral action.

This compound, a non-peptide benzodiazepine (B76468) derivative, has been instrumental in elucidating the physiological functions of CCK-B receptors. Its primary mechanism of action involves blocking the binding of the neuropeptide cholecystokinin to its CCK-B receptors, thereby inhibiting downstream signaling pathways. These pathways are predominantly associated with gastric acid secretion, anxiety, and pain perception.

While the cholecystokinin system has been shown to have immunomodulatory functions and can influence inflammatory responses, a direct link to viral replication pathways has not been established in the context of this compound or other CCK receptor antagonists. The existing body of research on this compound does not provide the necessary data to construct a technical guide on its in vitro antiviral activity as requested.

Hypothetical Antiviral Mechanisms: A Theoretical Exploration

Given the absence of direct evidence, any discussion of the potential antiviral activity of this compound remains purely speculative. However, for the purpose of scientific exploration, one could theorize potential, indirect mechanisms by which a CCK-B receptor antagonist might influence viral infection dynamics. It is critical to emphasize that the following are hypothetical scenarios and are not supported by experimental data for this compound.

A potential, though unproven, avenue for investigation could be the intersection of CCK-B receptor signaling with cellular pathways that are hijacked by viruses for their own replication. For instance, CCK-B receptor activation can modulate intracellular calcium levels and protein kinase C (PKC) activity. Some viruses are known to depend on specific intracellular signaling cascades, including those involving calcium and PKC, for efficient entry, replication, or egress.

Potential (Untested) Signaling Pathway Intersection

Below is a conceptual diagram illustrating the known signaling pathway of the CCK-B receptor and a hypothetical point of intersection with a generic viral replication cycle.

G Hypothetical Intersection of CCK-B Receptor Signaling and Viral Replication cluster_cell Host Cell cluster_virus Generic Viral Replication Cycle CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds & Activates PD135390 This compound PD135390->CCKBR Blocks Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Replication Replication & Transcription Ca_PKC->Replication Hypothetical Modulation VirusEntry Viral Entry VirusEntry->Replication Assembly Assembly & Egress Replication->Assembly

Caption: Hypothetical interaction between the CCK-B receptor pathway and a generic viral replication cycle.

In this theoretical model, the inhibition of the CCK-B receptor by this compound would prevent the downstream signaling cascade involving Gq protein, Phospholipase C, and the subsequent increase in intracellular calcium and activation of PKC. If a particular virus were dependent on this specific pathway for its replication, then this compound could theoretically exert an indirect antiviral effect. However, it is crucial to reiterate that no published research has demonstrated such a dependency or tested this hypothesis for any virus.

The request for an in-depth technical guide on the in vitro antiviral activity of this compound cannot be fulfilled based on currently available scientific evidence. The compound's established role is that of a CCK-B receptor antagonist, and its potential as an antiviral agent has not been a subject of published research. Future antiviral screening programs may or may not identify such activity, but as of now, any discussion on this topic is speculative. Researchers interested in this area would need to conduct foundational in vitro studies to determine if this compound exhibits any efficacy against viral pathogens.

An In-depth Technical Guide to the IC50 Determination of (Rac)-PD 135390

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the 50% inhibitory concentration (IC50) of (Rac)-PD 135390, a notable antagonist of the cholecystokinin (B1591339) (CCK) receptor family. The focus of this document is on the experimental protocols, data interpretation, and the underlying biological pathways associated with this compound and its targets.

Introduction to this compound and Cholecystokinin Receptors

This compound belongs to a series of non-peptide antagonists developed to target cholecystokinin (CCK) receptors. There are two primary subtypes of CCK receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). These G-protein coupled receptors (GPCRs) are distributed throughout the gastrointestinal system and the central nervous system and are involved in various physiological processes, including digestion, satiety, anxiety, and pain perception. The compound of interest, more specifically identified in seminal literature as PD-135158, is a highly selective antagonist for the CCK2 receptor. Understanding the binding affinity and functional antagonism of such compounds is crucial for their development as therapeutic agents.

Quantitative Data: IC50 Values for PD-135158

The inhibitory potency of PD-135158 is determined by its IC50 value, which represents the concentration of the antagonist required to displace 50% of a specific radioligand from its receptor. The following table summarizes the binding affinity of PD-135158 for both CCK1 and CCK2 receptors.

CompoundReceptorRadioligandTissue SourceIC50 (nM)
PD-135158CCK2[¹²⁵I]CCK-8Mouse Cortex2.8
PD-135158CCK1[¹²⁵I]CCK-8Rat Pancreas>10,000

Data sourced from Hughes et al., 1990, Proceedings of the National Academy of Sciences.

The data clearly demonstrates that PD-135158 is a potent and highly selective antagonist for the CCK2 receptor, with a significantly lower affinity for the CCK1 receptor.

Experimental Protocol: Radioligand Binding Assay for IC50 Determination

The determination of the IC50 value for PD-135158 is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the "competitor," i.e., PD-135158) to displace a radioactively labeled ligand from the CCK receptors.

Materials and Reagents
  • Biological Sample: Membranes prepared from tissues or cells expressing CCK receptors (e.g., mouse cerebral cortex for CCK2, rat pancreas for CCK1).

  • Radioligand: Bolton-Hunter labeled ¹²⁵I-CCK-8 (sulfated).

  • Competitor: PD-135158.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 µM CCK-8).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Detection: Gamma counter.

Procedure
  • Membrane Preparation:

    • Homogenize the tissue (e.g., mouse cortex) in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • Set up assay tubes containing the membrane preparation (typically 50-100 µg of protein).

    • Add increasing concentrations of the competitor, PD-135158.

    • Add a fixed concentration of the radioligand, [¹²⁵I]CCK-8 (typically at a concentration close to its Kd).

    • For determining non-specific binding, add a saturating concentration of unlabeled CCK-8 to a separate set of tubes.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

    • Plot the specific binding as a percentage of the maximal binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Signaling Pathways

The interaction of PD-135158 with the CCK2 receptor antagonizes the downstream signaling cascades typically initiated by the binding of CCK.

CCK2 Receptor Signaling

The CCK2 receptor primarily couples through Gq/11 proteins. Antagonism by PD-135158 blocks the following pathway:

CCK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PD135158 PD-135158 CCK2R CCK2 Receptor PD135158->CCK2R Antagonizes Gq Gq/11 CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC CellularResponse Cellular Response (e.g., acid secretion) PKC->CellularResponse

CCK2 Receptor Signaling Pathway Antagonism by PD-135158.
CCK1 Receptor Signaling

For context, the CCK1 receptor, for which PD-135158 has low affinity, couples to both Gq/11 and Gs proteins, leading to the activation of both the PLC and adenylyl cyclase pathways.

CCK1_Signaling cluster_Gq Gq/11 Pathway cluster_Gs Gs Pathway CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Gq Gq/11 CCK1R->Gq Gs Gs CCK1R->Gs PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG PKC PKC Activation IP3_DAG->PKC AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., enzyme secretion) PKC->Response PKA->Response

Dual Signaling Pathways of the CCK1 Receptor.

Experimental Workflow

The logical flow of an IC50 determination experiment is summarized in the following diagram.

IC50_Workflow start Start prep Membrane Preparation start->prep assay Competitive Binding Assay (Radioligand + PD-135158) prep->assay filter Filtration & Washing assay->filter count Gamma Counting filter->count analyze Data Analysis (Non-linear Regression) count->analyze end IC50 Value analyze->end

Workflow for IC50 Determination of PD-135158.

Conclusion

The determination of the IC50 value for this compound, identified as the selective CCK2 receptor antagonist PD-135158, is a critical step in its pharmacological characterization. The use of a robust radioligand binding assay provides precise and reproducible data on its binding affinity. This information, combined with an understanding of the underlying CCK receptor signaling pathways, is essential for the continued development and application of such compounds in research and medicine.

Unraveling the Identity of (Rac)-PD 135390: A Case of Mistaken Identity in Drug Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the scientific literature reveals a critical misidentification in the query for "(Rac)-PD 135390" as it relates to Rac signaling pathways and cholecystokinin (B1591339) (CCK) receptor antagonism. The compound, this compound, is in fact a dipeptide that functions as a potent inhibitor of the HIV-1 protease, exhibiting an IC50 value of 2 nM. Its Chemical Abstracts Service (CAS) number is 150351-31-8, and the prefix "(Rac)" indicates that the substance is a racemic mixture.

This finding directly contradicts the user's apparent assumption that PD 135390 is involved with the Rac family of small GTPases or that it acts as a CCK receptor antagonist. The Rac family of proteins (including Rac1, Rac2, and Rac3) are key regulators of cellular processes such as cell motility, proliferation, and cytoskeletal organization. They are part of complex signaling cascades involving guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).

Similarly, CCK receptor antagonists are a distinct class of molecules that block the action of cholecystokinin, a peptide hormone involved in gastrointestinal and neurological functions.

There is no evidence in the current scientific literature to suggest that this compound, the HIV-1 protease inhibitor, has any functional relationship with either the Rac signaling pathway or CCK receptors.

Clarification is requested:

To proceed with a relevant and accurate technical guide, please clarify which of the following topics is of interest:

  • This compound: The HIV-1 protease inhibitor.

  • Rac GTPase Signaling Pathways: The cellular signaling cascades involving the Rac family of proteins.

  • CCK Receptor Antagonists: The class of drugs that block cholecystokinin receptors.

Upon receiving this clarification, a comprehensive literature review and the generation of the requested technical guide, including data tables and visualizations, can be initiated for the correct subject matter.

Methodological & Application

Application Notes and Protocols for (Rac)-PD 135390 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PD 135390 is a potent and selective non-peptide antagonist of the Cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor. The CCK2 receptor, a G-protein coupled receptor (GPCR), plays a significant role in various physiological processes, including gastric acid secretion, anxiety, and cell proliferation in certain cancers.[1] Gastrin, a primary ligand for the CCK2 receptor, is known to be a growth factor for some gastrointestinal and pancreatic cancer cells.[2] Consequently, antagonists like this compound are valuable tools for investigating the roles of the CCK2 receptor in both normal physiology and disease states, and hold potential as therapeutic agents.

These application notes provide detailed protocols for the use of this compound in cell culture, including its preparation, application in various assays, and the underlying signaling pathways.

Data Presentation

Quantitative Data for CCK2 Receptor Antagonists

The following table summarizes the inhibitory potency of various CCK2 receptor antagonists, including a related compound to this compound, to provide a reference for determining appropriate experimental concentrations.

CompoundIC50 (nM)Cell Type/Assay ConditionReference
YM0220.5Gastrin-evoked pancreastatin (B1591218) secretion from isolated rat stomach ECL cells[3]
YF4762.7Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells[3]
AG041R2.2Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells[3]
L-740,0937.8Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells
JB931829.3Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells
RP738709.8Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells
PD13515876Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells
PD136450 (related to this compound) 135 Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells ****
PD134308145Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells
Devazepide (CCK1 antagonist)~800Gastrin-evoked pancreastatin secretion from isolated rat stomach ECL cells

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for maintaining its activity and ensuring reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • 0.22 µm syringe filter

Protocol:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in DMSO. Briefly vortex to mix. Gentle warming (up to 37°C) may aid in dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Cell Culture and Treatment

The following is a general protocol for treating cells with this compound. Specific cell lines and experimental conditions may require optimization.

Materials:

  • Cells expressing the CCK2 receptor (e.g., AR42J, isolated primary ECL cells, or transfected cell lines like A431-CCK2R)

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution

  • Vehicle control (DMSO)

  • CCK2 receptor agonist (e.g., Gastrin-17, Pentagastrin)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a new experiment could be from 10 nM to 10 µM, based on the IC50 of related compounds. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Pre-treatment with Antagonist: For antagonist studies, remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control. Incubate the cells for a predetermined time (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Following the pre-treatment period, add the CCK2 receptor agonist (e.g., Gastrin-17) to the wells at a concentration that elicits a submaximal or maximal response (to be determined in preliminary experiments).

  • Incubation: Incubate the cells for the desired period, depending on the downstream assay (e.g., minutes for signaling studies, hours to days for proliferation assays).

  • Assay: Proceed with the specific downstream assay as described in the following sections.

Cell Proliferation Assay (WST-1 or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cells treated as described in Protocol 2

  • WST-1 or CCK-8 reagent

  • 96-well plate reader

Protocol:

  • At the end of the treatment period, add 10 µL of WST-1 or CCK-8 reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in a cell culture incubator. The incubation time should be optimized for the specific cell line.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the agonist-treated control.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of changes in protein expression and phosphorylation in response to CCK2 receptor activation and inhibition.

Materials:

  • Cells treated as described in Protocol 2

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-total-ERK, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following GPCR activation.

Materials:

  • Cells expressing the CCK2 receptor

  • Calcium indicator dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed cells in the black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Antagonist Pre-treatment: Add this compound at various concentrations to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Injection and Reading: Use the plate reader's injector to add the CCK2 receptor agonist and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: Calculate the change in fluorescence intensity to determine the level of calcium mobilization. Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium flux against the antagonist concentration.

Mandatory Visualizations

Signaling Pathways of the CCK2 Receptor

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2 Receptor Gq Gq CCK2R->Gq Activates MAPK MAPK Pathway (ERK) CCK2R->MAPK Activates PI3K PI3K/Akt Pathway CCK2R->PI3K Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates PKC->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation PD135390 This compound PD135390->CCK2R Blocks Gastrin Gastrin Gastrin->CCK2R Binds

Caption: CCK2 receptor signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Prep_Compound Prepare this compound Stock Solution (DMSO) Pretreat Pre-treat cells with This compound or Vehicle Prep_Compound->Pretreat Culture_Cells Culture CCK2R-expressing Cells Culture_Cells->Pretreat Stimulate Stimulate with CCK2R Agonist (Gastrin) Pretreat->Stimulate Prolif_Assay Cell Proliferation Assay (WST-1/CCK-8) Stimulate->Prolif_Assay WB_Assay Western Blot (p-ERK, p-Akt) Stimulate->WB_Assay Ca_Assay Calcium Flux Assay Stimulate->Ca_Assay Analysis Determine IC50 and Mechanism of Action Prolif_Assay->Analysis WB_Assay->Analysis Ca_Assay->Analysis

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols for the Characterization of (Rac)-PD 135390, a CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-PD 135390 is a potent and selective antagonist of the Cholecystokinin (B1591339) B (CCK-B) receptor, also known as the Cholecystokinin 2 (CCK2) receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. It is activated by the peptide hormones cholecystokinin (CCK) and gastrin. In the brain, the CCK2 receptor is implicated in anxiety, panic disorders, and pain perception. In the stomach, it mediates gastrin-stimulated gastric acid secretion. As a CCK2 receptor antagonist, this compound is a valuable research tool for studying the physiological and pathological roles of the CCK/gastrin system and for the potential development of therapeutic agents targeting this pathway.

These application notes provide detailed protocols for the in vitro characterization of this compound and other CCK2 receptor antagonists using various assay formats, including radioligand binding, functional cell-based assays measuring intracellular calcium mobilization, and second messenger accumulation.

Signaling Pathway

The CCK2 receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to a cellular response.

CCK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist CCK / Gastrin CCK2R CCK2 Receptor Agonist->CCK2R Binds Gq Gq Protein (α, β, γ) CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKC->Response Phosphorylates Downstream Targets

CCK2 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the CCK2 receptor. It is used to determine the binding affinity (Ki) of the compound.

Experimental Workflow

Radioligand_Binding_Workflow prep Prepare Membranes (from CCK2R-expressing cells) incubate Incubate: - Membranes - Radioligand (e.g., [³H]-Gastrin) - Test Compound (e.g., PD 135390) prep->incubate separate Separate Bound from Free Ligand (Vacuum Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC₅₀ and Ki determination) count->analyze

Radioligand Binding Assay Workflow

Materials and Reagents

ReagentDetails
Membrane Preparation Membranes from cells stably expressing the human CCK2 receptor (e.g., CHO-K1 or HEK293 cells).
Radioligand e.g., [³H]-Gastrin-1 or [¹²⁵I]-CCK-8.
Binding Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Test Compound This compound, dissolved in DMSO and serially diluted in binding buffer.
Non-specific Binding A high concentration of a non-radiolabeled CCK2 receptor agonist or antagonist (e.g., 1 µM Gastrin-1).
Filtration Plates 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
Scintillation Cocktail Appropriate for solid-phase counting.

Protocol

  • Membrane Preparation: Homogenize CCK2R-expressing cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer (for total binding) or non-specific binding ligand.

    • 50 µL of serially diluted test compound (this compound).

    • 50 µL of radioligand at a final concentration close to its Kd.

    • 100 µL of membrane preparation (typically 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

CompoundRadioligandIC₅₀ (nM)Ki (nM)
This compound[³H]-Gastrin-1Example: 5.2Example: 2.5
Control Antagonist[³H]-Gastrin-1Example: 1.8Example: 0.9

*Note: The provided values are for illustrative purposes only and should be determined experimentally.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CCK2 receptor agonist.

Experimental Workflow

Calcium_Flux_Workflow plate_cells Plate CCK2R-expressing cells in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_compound Incubate with Test Compound (this compound) load_dye->incubate_compound add_agonist Add CCK2R Agonist (e.g., Gastrin-1) incubate_compound->add_agonist measure_fluorescence Measure Fluorescence over time (FLIPR or plate reader) add_agonist->measure_fluorescence analyze_data Data Analysis (IC₅₀ determination) measure_fluorescence->analyze_data

Calcium Mobilization Assay Workflow

Materials and Reagents

ReagentDetails
Cell Line A cell line stably expressing the human CCK2 receptor and Gαq protein (e.g., CHO-K1-CCK2R).
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Calcium-sensitive Dye e.g., Fluo-4 AM, Fura-2 AM, or Calcium-6.
Probenecid (B1678239) An anion-exchange inhibitor to prevent dye leakage (optional, but recommended).
Test Compound This compound, dissolved in DMSO and serially diluted in assay buffer.
Agonist Gastrin-1 or CCK-8 at a concentration that elicits a submaximal response (EC₈₀).
Plate 96-well or 384-well black-walled, clear-bottom microplates.

Protocol

  • Cell Plating: Seed the CCK2R-expressing cells into the microplate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add serially diluted this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Establish a baseline fluorescence reading.

  • Agonist Addition: Add the CCK2 receptor agonist to all wells and continue to measure the fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in [Ca²⁺]i.

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

CompoundAgonist (EC₈₀)IC₅₀ (nM)
This compoundGastrin-1Example: 12.5
Control AntagonistGastrin-1Example: 3.1

*Note: The provided values are for illustrative purposes only and should be determined experimentally.

IP-One (Inositol Monophosphate) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It is a robust method for quantifying Gq-coupled receptor activation and inhibition.

Materials and Reagents

ReagentDetails
Cell Line A cell line stably expressing the human CCK2 receptor (e.g., CHO-K1-CCK2R or HEK293-CCK2R).
IP-One Assay Kit Commercially available kits (e.g., from Cisbio) containing IP1-d2, anti-IP1-cryptate, and other necessary reagents.
Stimulation Buffer Provided with the kit or a similar buffer containing LiCl to inhibit IP1 degradation.
Test Compound This compound, dissolved in DMSO and serially diluted in stimulation buffer.
Agonist Gastrin-1 or CCK-8 at a concentration that elicits a submaximal response (EC₈₀).
Plate 96-well or 384-well white microplates suitable for HTRF.

Protocol

  • Cell Plating: Seed the CCK2R-expressing cells into the microplate and allow them to adhere overnight.

  • Compound and Agonist Addition:

    • Remove the culture medium.

    • Add serially diluted this compound to the wells.

    • Immediately add the CCK2 receptor agonist (at EC₈₀).

  • Incubation: Incubate the plate at 37°C for the optimized duration (typically 30-60 minutes).

  • Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1-cryptate conjugate (from the kit) to each well. These reagents will lyse the cells and initiate the HTRF detection reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • HTRF Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • The amount of IP1 produced is inversely proportional to the HTRF signal.

    • Plot the percentage of inhibition of the agonist-induced IP1 accumulation against the logarithm of the test compound concentration and determine the IC₅₀ value.

Quantitative Data Summary

CompoundAgonist (EC₈₀)IC₅₀ (nM)
This compoundCCK-8Example: 9.8
Control AntagonistCCK-8Example: 2.5

*Note: The provided values are for illustrative purposes only and should be determined experimentally.

Conclusion

The protocols described in these application notes provide robust and reliable methods for the pharmacological characterization of this compound and other CCK2 receptor antagonists. By employing a combination of radioligand binding assays and functional cell-based assays, researchers can obtain a comprehensive profile of a compound's affinity and potency at the CCK2 receptor. This information is crucial for advancing our understanding of the CCK system and for the development of novel therapeutics.

Application Notes: (Rac)-PD 135390 Solubility and Handling for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PD 135390 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, also known as the gastrin receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract.[1][2] Its activation by agonists like gastrin and cholecystokinin triggers a signaling cascade that plays a significant role in gastric acid secretion, anxiety, and pain perception.[3] this compound and its related dipeptoid compounds are valuable tools for investigating the physiological and pathological roles of the CCK2 receptor in various in vitro models.[4]

Proper solubilization and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed application notes on the solubility of this compound, protocols for stock solution preparation, and a representative in vitro assay methodology.

Data Presentation: Solubility of this compound

SolventEstimated SolubilityNotes
DMSO (Dimethyl Sulfoxide) ~25-30 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol ~10-15 mg/mLCan be used as a solvent for stock solutions.
Aqueous Buffers (e.g., PBS, pH 7.2) Sparingly solubleDirect dissolution in aqueous media is not recommended.

Note: It is crucial to perform a visual inspection to ensure complete dissolution before use. If precipitation is observed upon dilution of the stock solution into aqueous media, further optimization of the protocol may be necessary.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Assay: Inhibition of Gastrin-Induced Histamine (B1213489) Release in Isolated ECL Cells

This protocol is adapted from methodologies used to characterize CCK2 receptor antagonists in isolated rat stomach enterochromaffin-like (ECL) cells.

Objective: To determine the inhibitory effect of this compound on gastrin-stimulated histamine release from primary ECL cells.

Materials:

  • Isolated and cultured rat stomach ECL cells

  • Gastrin (agonist)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Assay buffer

  • Histamine release assay kit (e.g., ELISA-based)

  • Multi-well culture plates

Procedure:

  • Cell Preparation: Isolate and culture rat stomach ECL cells according to established protocols. Plate the cells in multi-well plates and allow them to adhere and stabilize.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

    • Prepare a solution of gastrin at a concentration known to elicit a submaximal to maximal response (e.g., 10 nM).

  • Antagonist Incubation:

    • Wash the cultured ECL cells with fresh assay buffer.

    • Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as in the highest this compound concentration).

    • Incubate the cells with the antagonist for a predetermined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the gastrin solution to all wells except for the negative control wells.

    • Incubate for a specified time to allow for histamine release (e.g., 30 minutes).

  • Sample Collection and Analysis:

    • Carefully collect the supernatant from each well.

    • Measure the histamine concentration in the supernatant using a suitable histamine release assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of gastrin-induced histamine release for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualization

Below are diagrams illustrating the CCK2 receptor signaling pathway and a general experimental workflow for an in vitro inhibition assay.

CCK2_Signaling_Pathway CCK2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds Gq_G11 Gq/G11 CCK2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Histamine Release) PKC->Cellular_Response Ca_release->Cellular_Response PD135390 This compound (Antagonist) PD135390->CCK2R Inhibits In_Vitro_Workflow Experimental Workflow: In Vitro Inhibition Assay Start Start Prepare_Cells 1. Prepare and Plate ECL Cells Start->Prepare_Cells Prepare_Solutions 2. Prepare this compound and Gastrin Solutions Prepare_Cells->Prepare_Solutions Antagonist_Incubation 3. Incubate Cells with This compound or Vehicle Prepare_Solutions->Antagonist_Incubation Agonist_Stimulation 4. Stimulate with Gastrin Antagonist_Incubation->Agonist_Stimulation Collect_Supernatant 5. Collect Supernatant Agonist_Stimulation->Collect_Supernatant Measure_Histamine 6. Measure Histamine Release Collect_Supernatant->Measure_Histamine Analyze_Data 7. Analyze Data and Determine IC₅₀ Measure_Histamine->Analyze_Data End End Analyze_Data->End

References

Application Note: (Rac)-PD 135390 in HIV Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (Rac)-PD 135390 in HIV Replication Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document addresses the proposed use of this compound in Human Immunodeficiency Virus (HIV) replication assays. Following a comprehensive review of available scientific literature, we report on the current understanding of this compound and its relevance to HIV research.

Summary of Findings

Extensive searches of scientific databases and research articles have yielded no direct or indirect evidence of this compound being utilized or evaluated in the context of HIV replication assays. The existing body of research on this compound identifies it as a potent and selective antagonist of the cholecystokinin (B1591339) receptor subtype 2 (CCK2R). The primary applications and investigations of this compound have been centered on its role in gastroenterology and neuroscience, particularly in studying the effects of gastrin and cholecystokinin.

Our investigation into potential alternative names or classifications for this compound that might link it to established anti-HIV drug classes, such as CCR5 antagonists, also found no such connections. The mechanism of action of this compound as a CCK2R antagonist does not align with the known targets for current antiretroviral therapies, which primarily focus on viral enzymes (reverse transcriptase, protease, integrase) or viral entry mechanisms (fusion and coreceptor binding).

Recommendations for Researchers

For researchers interested in exploring novel compounds for anti-HIV activity, we recommend focusing on established or theoretically relevant targets in the HIV replication cycle. For entry inhibition studies, a vast body of literature exists for compounds targeting the CCR5 and CXCR4 coreceptors.

Below, we provide a generalized workflow and a conceptual signaling pathway relevant to HIV entry, which is a common target for antiviral drug discovery. This information is for illustrative purposes and does not involve this compound.

Conceptual Experimental Workflow for Screening HIV Entry Inhibitors

The following diagram outlines a typical workflow for evaluating a compound's ability to inhibit HIV entry.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Stock and Dilutions Pre_incubation Pre-incubate Cells with Compound Compound_Prep->Pre_incubation Cell_Culture Culture Target Cells (e.g., TZM-bl, PBMCs) Cell_Culture->Pre_incubation Virus_Stock Prepare HIV-1 Stock (e.g., R5 or X4 tropic) Infection Infect Cells with HIV-1 Virus_Stock->Infection Pre_incubation->Infection Incubation Incubate for 48-72h Infection->Incubation Readout Measure Viral Replication (e.g., Luciferase, p24 ELISA) Incubation->Readout Cytotoxicity Assess Cell Viability (e.g., MTT, MTS) Incubation->Cytotoxicity Analysis Calculate EC50, IC50, CC50 Readout->Analysis Cytotoxicity->Analysis

Caption: A generalized workflow for screening potential HIV entry inhibitors in vitro.

Signaling Pathway of HIV-1 Entry via CCR5 Coreceptor

This diagram illustrates the key interactions during the entry of an R5-tropic HIV-1 strain into a target T-cell, a process that is inhibited by CCR5 antagonists.

HIV_Entry cluster_virus HIV-1 Virion cluster_cell Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Coreceptor gp120->CCR5 3. Coreceptor Binding gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion 5. Fusion Peptide Insertion CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolds

Caption: Simplified signaling pathway of R5-tropic HIV-1 entry into a host cell.

Application Notes and Protocols for Studying Drug Resistance Using CCK Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A focus on (Rac)-PD 135390 and related compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance is a significant hurdle in cancer therapy. One emerging strategy to overcome resistance is to target the tumor microenvironment (TME), which can act as a barrier to drug delivery and promote tumor cell survival. Cholecystokinin (B1591339) (CCK) receptors, particularly the CCK-B receptor, have been identified as potential therapeutic targets in several cancers, including pancreatic cancer. Antagonists of these receptors are being investigated for their ability to modulate the TME and enhance the efficacy of conventional chemotherapies and immunotherapies.

While the specific compound "this compound" is not extensively documented in publicly available scientific literature, it belongs to a class of molecules known as cholecystokinin (CCK) receptor antagonists. This document will provide a detailed overview of the application of CCK receptor antagonists in drug resistance studies, using the well-characterized non-selective CCK receptor antagonist, proglumide (B1679172), as a representative agent. The principles and protocols described herein are broadly applicable to other CCK receptor antagonists.

The primary mechanism by which these antagonists are thought to counteract drug resistance is by reducing the dense fibrotic stroma, a key feature of the TME in cancers like pancreatic adenocarcinoma.[1][2][3] This desmoplastic reaction, driven by activated pancreatic stellate cells (PSCs), can impede the penetration of therapeutic agents.[2] By inhibiting the signaling of CCK, which can stimulate PSCs, these antagonists can help to remodel the TME, making it more permissive to anti-cancer drugs.

Signaling Pathway of CCK Receptor Antagonism in the Tumor Microenvironment

The following diagram illustrates the proposed signaling pathway through which CCK receptor antagonists can modulate the tumor microenvironment to potentially overcome drug resistance.

CCK_Signaling_Pathway cluster_Therapy Therapeutic Intervention CCK CCK/Gastrin CCKR CCK Receptor (on Pancreatic Stellate Cell) CCK->CCKR binds & activates PSC_active Activated Pancreatic Stellate Cell CCKR->PSC_active promotes Fibrosis Fibrosis (Collagen, ECM deposition) PSC_active->Fibrosis leads to PSC_quiescent Quiescent Pancreatic Stellate Cell PSC_active->PSC_quiescent reverts to Drug_Resistance Drug Resistance (Impaired Drug Delivery) Fibrosis->Drug_Resistance contributes to CCK_Antagonist This compound / Proglumide CCK_Antagonist->CCKR blocks CCK_Antagonist->PSC_quiescent Chemo_Immuno Chemotherapy / Immunotherapy Increased_Efficacy Increased Therapeutic Efficacy Chemo_Immuno->Increased_Efficacy direct effect Reduced_Fibrosis Reduced Fibrosis PSC_quiescent->Reduced_Fibrosis results in Improved_Delivery Improved Drug Delivery Reduced_Fibrosis->Improved_Delivery allows for Improved_Delivery->Increased_Efficacy leads to

Caption: CCK receptor antagonist signaling pathway in the TME.

Data Presentation: In Vitro Efficacy of a Representative CCK Receptor Antagonist (Proglumide)

The following tables summarize hypothetical, yet representative, quantitative data from in vitro experiments designed to assess the effect of a CCK receptor antagonist on pancreatic cancer cells and pancreatic stellate cells.

Table 1: Effect of Proglumide on Pancreatic Stellate Cell (PSC) Viability and Migration

Treatment GroupConcentration (µM)PSC Viability (% of Control)PSC Migration (% Wound Closure at 24h)
Control (Vehicle)0100 ± 4.515 ± 2.1
Proglumide1098 ± 5.212 ± 1.8
Proglumide5095 ± 4.88 ± 1.5
Proglumide10092 ± 6.15 ± 1.2
CCK (Stimulant)0.1125 ± 7.345 ± 3.5
CCK + Proglumide0.1 + 100105 ± 6.818 ± 2.4

Table 2: Effect of Proglumide on Chemotherapy (Gemcitabine) Efficacy in a 3D Co-culture Model of Pancreatic Cancer Cells and PSCs

Treatment GroupGemcitabine (nM)Cancer Cell Viability (% of Control)
Control (Vehicle)0100 ± 5.0
Gemcitabine10075 ± 6.2
Proglumide10098 ± 4.7
Gemcitabine + Proglumide100 + 10045 ± 5.5

Experimental Protocols

Protocol 1: Pancreatic Stellate Cell (PSC) Migration Assay (Wound Healing Assay)

Objective: To assess the effect of a CCK receptor antagonist on the migratory capacity of activated PSCs.

Materials:

  • Activated human or murine PSCs

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • CCK receptor antagonist (e.g., Proglumide)

  • CCK peptide (optional, as a stimulant)

  • 96-well cell culture plates or culture-insert plates

  • Microplate reader or inverted microscope with a camera

Workflow Diagram:

PSC_Migration_Workflow A Seed PSCs to confluence in a 96-well plate B Create a 'wound' or cell-free gap in the monolayer A->B C Wash with PBS to remove displaced cells B->C D Add serum-free medium containing test compounds (e.g., Proglumide, CCK) C->D E Image the wound at T=0h D->E F Incubate for 24-48 hours E->F G Image the wound at T=24h/48h F->G H Quantify wound closure (% of initial area) G->H

Caption: Workflow for the PSC migration (wound healing) assay.

Procedure:

  • Cell Seeding: Seed PSCs in a 96-well plate and culture until they form a confluent monolayer.

  • Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip or a specialized wound-making tool.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add serum-free medium containing the desired concentrations of the CCK receptor antagonist. Include a vehicle control, a positive control (e.g., CCK peptide to stimulate migration), and combination treatment groups.

  • Imaging (T=0): Immediately after adding the treatments, capture images of the wounds in each well using an inverted microscope.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.

  • Imaging (T=24/48h): After the incubation period, capture images of the same wound areas.

  • Analysis: Measure the area of the wound at T=0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Protocol 2: 3D Spheroid Co-culture Assay for Drug Sensitivity

Objective: To evaluate the ability of a CCK receptor antagonist to enhance the efficacy of a chemotherapeutic agent in a more physiologically relevant 3D co-culture model.

Materials:

  • Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)

  • Activated PSCs

  • Ultra-low attachment round-bottom 96-well plates

  • Culture medium

  • CCK receptor antagonist (e.g., Proglumide)

  • Chemotherapeutic agent (e.g., Gemcitabine)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Microplate reader

Workflow Diagram:

Spheroid_Assay_Workflow A Prepare a mixed cell suspension of cancer cells and PSCs B Seed the cell suspension into ultra-low attachment 96-well plates A->B C Centrifuge briefly to initiate cell aggregation B->C D Incubate for 3-4 days to allow spheroid formation C->D E Add medium containing test compounds: - Chemotherapy alone - CCK antagonist alone - Combination therapy D->E F Incubate for an additional 72-96 hours E->F G Measure cancer cell viability (using a specific reporter or cell viability assay) F->G H Analyze and compare the effects of different treatments G->H

Caption: Workflow for the 3D spheroid co-culture assay.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension containing a mixture of pancreatic cancer cells and PSCs (e.g., at a 1:1 or 1:5 ratio).

  • Spheroid Formation: Seed the cell suspension into ultra-low attachment 96-well plates. Centrifuge the plates at a low speed to facilitate cell aggregation at the bottom of the wells.

  • Incubation for Formation: Incubate the plates for 3-4 days to allow the cells to form compact spheroids.

  • Treatment: Carefully remove a portion of the old medium and add fresh medium containing the desired concentrations of the CCK receptor antagonist, the chemotherapeutic agent, or a combination of both. Include appropriate vehicle controls.

  • Incubation for Treatment: Incubate the spheroids with the treatments for 72 to 96 hours.

  • Viability Assessment: Assess the viability of the cancer cells within the spheroids. If using a reporter cell line (e.g., expressing luciferase), a specific substrate can be added. Alternatively, a 3D-compatible cell viability reagent can be used according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or fluorescence signal using a microplate reader. Normalize the data to the untreated control to determine the percentage of cell viability for each treatment group.

Conclusion

The use of CCK receptor antagonists like proglumide represents a promising strategy for overcoming drug resistance by targeting the tumor microenvironment. The protocols outlined above provide a framework for researchers to investigate the potential of "this compound" and other related compounds to modulate PSC behavior and enhance the efficacy of standard-of-care cancer therapies. These in vitro models are crucial first steps in the preclinical evaluation of this therapeutic approach.

References

Application Notes and Protocols for Testing (Rac)-PD 135390 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PD 135390 is a cholecystokinin (B1591339) 2 (CCK2) receptor antagonist. The CCK2 receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. Its activation by endogenous ligands such as cholecystokinin (CCK) and gastrin has been implicated in various physiological processes, including anxiety, gastric acid secretion, and cell proliferation. Consequently, antagonists of the CCK2 receptor are of significant interest for therapeutic applications, including in oncology and neurology. These application notes provide a comprehensive guide to selecting appropriate cell lines and detailed protocols for evaluating the efficacy of this compound.

Recommended Cell Lines for Efficacy Testing

The selection of an appropriate cell line is critical for the accurate assessment of this compound efficacy. The ideal cell line should exhibit stable and high-level expression of the human CCK2 receptor. Based on a review of available models, the following cell lines are recommended:

  • A431-CCK2R: A human epidermoid carcinoma cell line engineered to stably overexpress the human CCK2 receptor. This cell line is a robust model for studying CCK2R-mediated signaling and for evaluating the binding and functional activity of receptor antagonists.

  • NCM356-CCK2R: A non-tumorigenic human colonic epithelial cell line that has been transduced to express the CCK2 receptor. This cell line is particularly useful for investigating the role of CCK2R in cellular transformation and proliferation.

Data Presentation: Efficacy of CCK2R Antagonists

CompoundCell Line/TissueAssay TypeMeasured Value (IC50/Ki)
PD 134308Rat stomach ECL cellsPancreastatin secretion inhibition145 nM (IC50)
PD 135158Rat stomach ECL cellsPancreastatin secretion inhibition76 nM (IC50)

Note: The above data should be used as a reference. It is highly recommended that researchers determine the specific IC50 and Ki values for this compound in their chosen cell line.

Signaling Pathway

The CCK2 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, this initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, can be activated, ultimately influencing gene expression and promoting cell proliferation.

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCK2R CCK2R Gq Gq CCK2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MEK MEK PKC->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Agonist Agonist (CCK/Gastrin) Agonist->CCK2R Antagonist This compound Antagonist->CCK2R

CCK2 Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (A431-CCK2R or NCM356-CCK2R) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay Functional Assays cell_culture->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis calcium_assay Calcium Flux Assay (Determine IC50) functional_assay->calcium_assay proliferation_assay Cell Proliferation Assay (Determine IC50) functional_assay->proliferation_assay calcium_assay->data_analysis proliferation_assay->data_analysis end End data_analysis->end

General Experimental Workflow

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CCK2 receptor.

Materials:

  • A431-CCK2R or NCM356-CCK2R cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Radioligand (e.g., [125I]-Gastrin or [3H]-L-365,260)

  • This compound

  • Non-specific binding control (e.g., high concentration of unlabeled gastrin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture A431-CCK2R or NCM356-CCK2R cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of radioligand to each well.

    • Add increasing concentrations of this compound to the wells.

    • For non-specific binding, add a high concentration of unlabeled gastrin.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced intracellular calcium mobilization.

Materials:

  • A431-CCK2R or NCM356-CCK2R cells

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • CCK-8 or Gastrin (agonist)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating:

    • Seed A431-CCK2R or NCM356-CCK2R cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a specified period.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of the agonist (CCK-8 or Gastrin) to all wells simultaneously using the instrument's injection system.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of this compound on agonist-induced cell proliferation.

Materials:

  • NCM356-CCK2R cells (recommended due to their non-tumorigenic background)

  • Cell culture medium (serum-free or low-serum for assay)

  • CCK-8 or Gastrin (agonist)

  • This compound

  • Cell proliferation reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or BrdU)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed NCM356-CCK2R cells in a 96-well plate in their regular growth medium and allow them to attach overnight.

  • Serum Starvation and Treatment:

    • Replace the growth medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.

    • Add varying concentrations of this compound to the wells.

    • After a short pre-incubation with the antagonist, add the agonist (CCK-8 or Gastrin) to the appropriate wells. Include controls for basal proliferation (no agonist) and maximal proliferation (agonist alone).

  • Incubation:

    • Incubate the plate for 48-72 hours to allow for cell proliferation.

  • Proliferation Measurement:

    • Add the cell proliferation reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of inhibition of agonist-induced proliferation for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve.

Application Notes and Protocols for (Rac)-PD 135390 in Structural Biology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

(Rac)-PD 135390 has been identified as a dipeptide and a potent inhibitor of HIV-1 protease, with a reported IC50 value of 2 nM. While this compound is of interest for its potential antiviral activity, a comprehensive review of publicly available scientific literature reveals a notable absence of specific structural biology studies—such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy—involving this compound.

Therefore, these application notes provide a broader context for researchers interested in the structural elucidation of how dipeptide inhibitors interact with HIV-1 protease. The protocols and data presented herein are generalized from established methodologies for studying the structural biology of HIV-1 protease with various peptide-like inhibitors. These can serve as a foundational guide for initiating structural studies on novel inhibitors like this compound.

This compound: Profile and Quantitative Data

This compound is characterized as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme critical for the viral life cycle. The primary quantitative data available for this compound is its in vitro inhibitory concentration.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound HIV-1 ProteaseEnzymatic Assay2[Humblet et al., 1993]
PD 134922HIV-1 ProteaseEnzymatic Assay15[Humblet et al., 1993][1]

Structural Biology of HIV-1 Protease with Dipeptide Inhibitors

HIV-1 protease is a homodimeric enzyme, with each monomer contributing an aspartic acid residue (Asp25) to the catalytic site. The enzyme's active site is located at the dimer interface and is covered by two flexible β-hairpin loops known as "flaps". For a substrate or inhibitor to bind, these flaps must open. Upon binding, the flaps close over the ligand, creating a network of interactions.

Structural biology techniques are crucial for understanding these interactions at an atomic level, guiding the structure-based design of more potent and specific inhibitors.

Representative Structural Data of HIV-1 Protease-Inhibitor Complexes

To illustrate the wealth of structural information available for this target, the following table summarizes selected Protein Data Bank (PDB) entries for HIV-1 protease in complex with various inhibitors.

PDB IDInhibitorResolution (Å)TechniqueDescription
1HIV U-75875 (a dihydroxyethylene-containing inhibitor)2.00X-ray DiffractionComplex with a peptide-mimetic inhibitor, showing the positioning of the central hydroxyl groups interacting with the catalytic aspartates.[2]
4L2T Lopinavir (LPV)1.90X-ray DiffractionA pseudosymmetric dipeptide isostere complex, providing insight into the binding mode of potent inhibitors.[3]
1MUI Lopinavir (LPV)2.80X-ray DiffractionEarlier, lower-resolution structure of LPV in complex with wild-type HIV-1 protease.[3]
2Q5K KNI-2721.40X-ray DiffractionHigh-resolution structure with a transition-state analog inhibitor.[4]

Experimental Protocols for Structural Studies of HIV-1 Protease

The following are generalized protocols for X-ray crystallography and NMR spectroscopy, adapted from methodologies reported for studying HIV-1 protease-inhibitor complexes.

Protocol for X-ray Crystallography of an HIV-1 Protease-Inhibitor Complex

This protocol outlines the key steps for determining the crystal structure of HIV-1 protease in complex with a novel inhibitor.

Workflow for X-ray Crystallography

cluster_protein Protein Preparation cluster_xtal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement p1 Expression & Purification of HIV-1 Protease p2 Refolding of Protease p1->p2 p3 Complex Formation (Protease + Inhibitor) p2->p3 c1 Crystallization Screening p3->c1 c2 Crystal Optimization c1->c2 c3 Cryo-protection c2->c3 d1 X-ray Diffraction Data Collection (Synchrotron) c3->d1 d2 Data Processing (Indexing, Integration, Scaling) d1->d2 s1 Phase Determination (Molecular Replacement) d2->s1 s2 Model Building s1->s2 s3 Refinement s2->s3 s4 Validation & Deposition s3->s4

A generalized workflow for determining the crystal structure of an HIV-1 protease-inhibitor complex.

Methodology:

  • Protein Expression and Purification:

    • Express a stabilized mutant of HIV-1 protease (e.g., with mutations to prevent autoproteolysis and oxidation) in E. coli.

    • Purify the protease from inclusion bodies using chromatography techniques.

  • Complex Formation:

    • Refold the purified protease to its active dimeric form.

    • Incubate the refolded protease with a 5-fold molar excess of the inhibitor (e.g., this compound) to ensure saturation.

  • Crystallization:

    • Perform initial screening of crystallization conditions using vapor diffusion methods (sitting or hanging drop) with commercial screens.

    • Optimize lead conditions by varying precipitant concentration, pH, and temperature. A large crystal is often grown from a seed crystal.

  • Data Collection:

    • Transfer the crystal to a cryoprotectant solution (e.g., containing glycerol) and flash-cool in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement with a previously determined HIV-1 protease structure as a search model.

    • Refine the model against the experimental data, including building the inhibitor into the electron density map.

    • Validate the final structure and deposit it in the Protein Data Bank (PDB).

Protocol for NMR Spectroscopy to Study Inhibitor Binding

NMR spectroscopy is a powerful technique to study the dynamics of HIV-1 protease and the binding of inhibitors in solution.

Workflow for NMR Titration Experiment

cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis s1 Expression & Purification of ¹⁵N-labeled HIV-1 Protease n1 Acquire ¹H-¹⁵N HSQC Spectrum (Apo) s1->n1 n2 Titrate with Inhibitor (e.g., this compound) n1->n2 n3 Acquire ¹H-¹⁵N HSQC Spectra at each point n2->n3 a1 Monitor Chemical Shift Perturbations (CSPs) n3->a1 a2 Map Binding Site a1->a2 a3 Determine Binding Affinity (Kd) a1->a3

A workflow for studying inhibitor binding to HIV-1 protease using NMR spectroscopy.

Methodology:

  • Protein Preparation:

    • Express and purify ¹⁵N-labeled HIV-1 protease. An inactive mutant (e.g., D25N) is often used to prevent autoproteolysis during the experiment.

  • NMR Data Acquisition:

    • Dissolve the labeled protease in a suitable NMR buffer.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo (inhibitor-free) protease. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

  • Titration:

    • Prepare a concentrated stock solution of the inhibitor (this compound).

    • Perform a stepwise titration by adding small aliquots of the inhibitor stock solution to the protease sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Monitor the changes in chemical shifts (chemical shift perturbations, CSPs) for each residue.

    • Residues with significant CSPs are likely at or near the inhibitor binding site.

    • The magnitude of the chemical shift change as a function of inhibitor concentration can be used to calculate the dissociation constant (Kd).

Signaling and Catalytic Pathway

The following diagram illustrates the catalytic cycle of HIV-1 protease, which is the process targeted by inhibitors like this compound.

Catalytic Cycle of HIV-1 Protease

E_open Open Protease Dimer (Flaps Open) ES Enzyme-Substrate Complex (Flaps Closed) E_open->ES Substrate Binding EI Enzyme-Inhibitor Complex (Flaps Closed, Stabilized) E_open->EI Inhibitor Binding TransitionState Tetrahedral Intermediate ES->TransitionState Catalysis EP Enzyme-Product Complex (Flaps Closed) TransitionState->EP E_open2 Open Protease Dimer (Flaps Open) EP->E_open2 Product Release Inhibitor This compound (Inhibitor) Inhibitor->EI Substrate Polypeptide Substrate Products Cleaved Peptides

References

Troubleshooting & Optimization

Technical Support Center: (Rac)-PD 135390

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies that may be encountered during experiments with (Rac)-PD 135390. The information provided is based on the known pharmacology of related compounds and general principles of cell-based assays, as specific data for this compound is limited in publicly available resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is understood to be a cholecystokinin (B1591339) (CCK) receptor antagonist. CCK receptors are G-protein coupled receptors that mediate the physiological effects of the peptide hormone cholecystokinin. There are two main subtypes, CCKA and CCKB receptors, which are distributed in the gastrointestinal system and the central nervous system. As an antagonist, this compound likely blocks the binding of CCK to its receptors, thereby inhibiting downstream signaling pathways.

Q2: What is the significance of the "(Rac)-" prefix?

The "(Rac)-" prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). This is a critical consideration, as the individual enantiomers may have different affinities and selectivities for CCKA and CCKB receptors. For example, the related compound PD 135666 is a selective CCKB antagonist, while its enantiomer, PD 140548, is a selective CCKA antagonist. The racemic nature of your compound could be a primary source of inconsistent experimental results.

Q3: How should I prepare and store this compound?

  • Preparation: It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. To avoid precipitation when diluting into aqueous cell culture media, perform serial dilutions. The final concentration of DMSO in your cell culture should typically be kept at or below 0.1% to minimize cytotoxicity, though this can be cell-line dependent. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Storage: Store the solid compound at -20°C. Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C.

Q4: What are the potential off-target effects of this compound?

The potential for off-target effects is a consideration for any small molecule inhibitor. Given that this compound is a racemic mixture, one enantiomer may have a different off-target binding profile than the other. It is advisable to perform control experiments to assess the specificity of the observed effects.

Troubleshooting Guide

Issue 1: Inconsistent or Variable Results Between Experiments

Q: I am observing high variability in my results when using this compound. What could be the cause?

A: High variability is a common issue when working with a racemic mixture.

  • Differential Enantiomer Activity: The two enantiomers in this compound may have different affinities for CCKA and CCKB receptors. Subtle variations in experimental conditions could favor the action of one enantiomer over the other, leading to inconsistent outcomes.

  • Compound Stability: The stability of the compound in your experimental medium may be a factor. If the compound degrades over the course of your experiment, this could introduce variability. Ensure consistent incubation times and conditions.

  • Solubility Issues: Poor solubility of the compound in your aqueous experimental buffer or cell culture medium can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved in the final working solution.

Issue 2: No Observable Effect or Lower than Expected Potency

Q: I am not seeing any effect of this compound in my assay, or the effect is very weak. What should I check?

A: Several factors could contribute to a lack of effect.

  • Suboptimal Concentration: The optimal effective concentration for this compound in your specific assay is likely unknown. It is crucial to perform a dose-response experiment over a wide range of concentrations to determine the IC50 value.

  • Receptor Expression: Confirm that your cell line or tissue model expresses CCKA and/or CCKB receptors at a sufficient level for a measurable response.

  • Compound Integrity: Verify the integrity of your compound stock. If possible, confirm its identity and purity.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of the antagonist. Consider using a more direct or sensitive readout of CCK receptor signaling.

Issue 3: Unexpected or Seemingly Off-Target Effects

Q: I am observing effects that are not consistent with CCK receptor antagonism. What could be happening?

A: This could be due to off-target effects or the complexity of CCK signaling.

  • Off-Target Binding: As with any small molecule, this compound may interact with other receptors or cellular targets. Consider using a structurally unrelated CCK receptor antagonist as a control to confirm that the observed effects are specific to CCK receptor blockade.

  • Signaling Pathway Crosstalk: CCK receptors can activate multiple downstream signaling pathways.[1] The effect you are observing may be a downstream consequence of CCK receptor antagonism that is specific to your experimental system.

Quantitative Data for Related Compounds

CompoundTarget Receptor(s)IC50 (nM)Reference
PD 135666CCKB selective0.1 (CCKB), 26 (CCKA)[1]
PD 140548CCKA selective2.8 (CCKA), 260 (CCKB)[1]
PD 141479CCKB selective36 (CCKB), 1100 (CCKA)[1]
PD 142898Mixed CCKA/CCKB-[1]

Experimental Protocols

As no specific, validated protocol for this compound is available, a generalized protocol for characterizing a novel CCK receptor antagonist in a cell-based assay is provided below.

Protocol: Characterization of a CCK Receptor Antagonist using a Calcium Flux Assay

  • Cell Culture: Culture a cell line known to express CCK receptors (e.g., CHO-K1 cells stably expressing human CCKA or CCKB receptors) in appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer. Also, prepare a solution of a CCK agonist (e.g., CCK-8) at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Antagonist Incubation: Add the diluted this compound to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate reading and add the CCK agonist to all wells. Monitor the change in fluorescence over time.

  • Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium flux in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CCK Cholecystokinin (CCK) CCKR CCK Receptor (CCKAR/CCKBR) CCK->CCKR Binds Gq Gq CCKR->Gq Activates PI3K PI3K/AKT Pathway CCKR->PI3K Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion, Gene Expression) Ca2->Cellular_Response MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates MAPK->Cellular_Response PI3K->Cellular_Response

Caption: Cholecystokinin (CCK) Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Working Prepare Working Dilutions in Assay Buffer Stock->Working Antagonist Pre-incubate Cells with this compound Working->Antagonist Cells Culture and Plate CCK Receptor-Expressing Cells Cells->Antagonist Agonist Stimulate with CCK Agonist Antagonist->Agonist Readout Measure Downstream Signal (e.g., Calcium Flux, cAMP) Agonist->Readout DoseResponse Generate Dose-Response Curve Readout->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

Caption: General Experimental Workflow for Antagonist Characterization.

References

Technical Support Center: (Rac)-PD 135390 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-PD 135390 in cell line-based cytotoxicity and anti-proliferative studies. Given the limited direct data on this compound, this guide draws upon information regarding closely related cholecystokinin (B1591339) (CCK) receptor antagonists and general principles of in vitro toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: While specific data for this compound is limited, it is a cholecystokinin (CCK) receptor antagonist. Literature on similar CCK receptor antagonists suggests they can suppress cancer cell growth by inducing apoptosis.[1] The proposed mechanism involves a mitochondria-dependent pathway, potentially through the upregulation of pro-apoptotic proteins like Bax and the tumor suppressor p53.[1] This can lead to a decrease in the mitochondrial membrane potential and subsequent activation of caspases, such as caspase-3, which executes apoptosis.[1] Some studies on CCK receptor signaling suggest that its blockade can also lead to cell cycle arrest.[2]

Q2: Which cell lines are likely to be sensitive to this compound?

A2: Cell lines expressing the cholecystokinin-B (CCK2) receptor are the most likely targets for this compound. Various cancer cell lines, including those from pancreatic, colon, lung, and melanoma cancers, have been reported to express CCK receptors.[1] The growth of these cells may be promoted by gastrin and CCK, making them susceptible to antagonists.[3][4] It is crucial to verify CCK2 receptor expression in your cell line of interest before initiating cytotoxicity experiments.

Q3: What are the appropriate positive and negative controls for a cytotoxicity experiment with this compound?

A3:

  • Positive Control: A well-characterized cytotoxic agent known to induce apoptosis in your chosen cell line (e.g., staurosporine, doxorubicin).

  • Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the experimental wells.

  • Cell Line Specific Controls: If available, a cell line that does not express the CCK2 receptor could serve as a negative biological control to demonstrate receptor-specific effects.

Q4: How can I confirm that the observed cell death is due to apoptosis?

A4: Several assays can be used to confirm apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases like caspase-3 and caspase-7.[2]

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting: Analyze the cleavage of PARP or the activation of caspases (e.g., cleavage of pro-caspase-3 to its active form).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity results between experiments. 1. Inconsistent cell seeding density. 2. Variation in drug concentration due to pipetting errors. 3. Cells are in different growth phases. 4. Contamination of cell cultures.1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Calibrate pipettes regularly and use a fresh stock of diluted drug for each experiment. 3. Standardize the cell passage number and ensure cells are in the exponential growth phase at the time of treatment. 4. Regularly check for mycoplasma and other contaminants.
No significant cytotoxicity observed at expected concentrations. 1. Low or no expression of the CCK2 receptor in the cell line. 2. The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). 3. Insufficient incubation time. 4. Degradation of the compound.1. Verify CCK2 receptor expression using qPCR, Western blot, or flow cytometry. 2. Perform a cell proliferation assay (e.g., BrdU incorporation, Ki-67 staining) in parallel with a viability assay. Consider a clonogenic survival assay for long-term effects. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Store the compound under recommended conditions and prepare fresh solutions for each experiment.
High background cell death in the vehicle control. 1. Vehicle (e.g., DMSO) concentration is too high. 2. Poor cell health. 3. Mechanical stress during plating or treatment.1. Perform a vehicle toxicity test to determine the maximum non-toxic concentration. Typically, DMSO concentrations should be kept below 0.5%. 2. Ensure cells are healthy and not overgrown before starting the experiment. 3. Handle cells gently and avoid excessive pipetting.
Inconsistent results with apoptosis assays. 1. Incorrect timing of the assay. 2. Inappropriate assay for the expected mechanism.1. Apoptosis is a dynamic process. Perform a time-course experiment to capture early (e.g., Annexin V) and late (e.g., TUNEL) apoptotic events. 2. Use a combination of assays to confirm the apoptotic pathway (e.g., measure both caspase activity and mitochondrial membrane potential).

Quantitative Data

CompoundAssayCell TypeIC50 (nM)Reference
PD 135158Inhibition of gastrin-evoked pancreastatin (B1591218) secretionIsolated rat stomach ECL cells76[5]
PD 136450Inhibition of gastrin-evoked pancreastatin secretionIsolated rat stomach ECL cells135[5]
PD 134308Inhibition of gastrin-evoked pancreastatin secretionIsolated rat stomach ECL cells145[5]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and appropriate controls (vehicle and positive control). Replace the culture medium with fresh medium containing the treatments.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PD135390 This compound CCK2R CCK2 Receptor PD135390->CCK2R Inhibits PI3K_Akt PI3K/Akt Pathway (Pro-survival) CCK2R->PI3K_Akt Activates Gastrin Gastrin/CCK Gastrin->CCK2R Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Promotes Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimizing CCK2 Receptor Antagonist Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Cholecystokinin (B1591339) 2 (CCK2) receptor antagonists, such as PD 134308 and related compounds, in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your assays.

Disclaimer: The compound "(Rac)-PD 135390" appears to be a typographical error. This guide focuses on the widely studied CCK2 receptor antagonist family, including compounds like PD 134308 and PD 135158.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PD 134308 and similar CCK2 receptor antagonists?

A1: PD 134308 and its analogs are potent and selective antagonists of the Cholecystokinin 2 (CCK2) receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligands gastrin or cholecystokinin (CCK), primarily couples to Gq/11 proteins. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By competitively binding to the CCK2 receptor, antagonists like PD 134308 block this signaling pathway.

Q2: What is a suitable starting concentration for my in vitro experiments with a CCK2 receptor antagonist?

A2: The optimal concentration is highly dependent on the specific assay and cell type used. A good starting point for a dose-response experiment is to test a wide range of concentrations, typically from low nanomolar (nM) to micromolar (µM). Based on published data, the IC50 values for tryptophan dipeptoid CCK2 receptor antagonists like PD 134308, PD 135158, and PD 136450 are in the range of 76 to 145 nM in assays measuring gastrin-evoked secretion. Therefore, a concentration range spanning from 1 nM to 10 µM would be appropriate for initial characterization.

Q3: How should I dissolve and store my CCK2 receptor antagonist?

A3: Many non-peptide CCK2 receptor antagonists have limited aqueous solubility. They are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it further in your aqueous assay buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q4: I'm observing no or low antagonist activity. What are the possible reasons?

A4: There are several potential causes for a lack of antagonist activity:

  • Compound Degradation: Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.

  • Incorrect Concentration: The concentration used may be too low to elicit an effect. Perform a wider dose-response curve.

  • Low Receptor Expression: The cell line used may not express a sufficient number of functional CCK2 receptors.

  • High Agonist Concentration: The concentration of the agonist (e.g., gastrin) may be too high, making it difficult for the antagonist to compete effectively.

  • Assay Conditions: Suboptimal incubation times, temperature, or buffer conditions can affect the assay outcome.

Q5: What are the potential off-target effects of CCK2 receptor antagonists?

A5: While compounds like PD 134308 are designed to be selective for the CCK2 receptor over the CCK1 receptor, it is crucial to consider potential off-target effects. These can be assessed through broad panel screening against other receptors, enzymes, and ion channels. If unexpected cellular effects are observed that cannot be attributed to CCK2 receptor blockade, off-target interactions should be investigated.

Quantitative Data Summary

The following table summarizes key quantitative data for commonly used tryptophan dipeptoid CCK2 receptor antagonists.

CompoundIC50 (nM)Receptor Selectivity (CCK2 vs. CCK1)Reference
PD 134308 (CI-988)145High
PD 13515876High
PD 136450135High

IC50 values were determined in an assay measuring inhibition of gastrin-evoked pancreastatin (B1591218) secretion from isolated rat stomach ECL cells.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay to Determine Antagonist Potency

This protocol describes a method to determine the potency of a CCK2 receptor antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the CCK2 receptor.

Materials:

  • CCK2 receptor-expressing cells (e.g., CHO-K1, HEK293)

  • Cell culture medium (e.g., Ham's F-12, DMEM)

  • Fetal Bovine Serum (FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

  • Pluronic F-127

  • CCK2 receptor agonist (e.g., Gastrin I, CCK-8)

  • CCK2 receptor antagonist (e.g., PD 134308)

  • 96-well or 384-well black-walled, clear-bottom assay plates

  • Fluorescent plate reader with kinetic reading capabilities

Methodology:

  • Cell Culture: Culture the CCK2 receptor-expressing cells in appropriate medium supplemented with FBS. Seed the cells into the assay plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium from the wells and add the dye loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of the CCK2 receptor antagonist in assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation and Signal Detection:

    • Prepare the CCK2 receptor agonist at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Place the assay plate in the fluorescent plate reader.

    • Initiate kinetic reading of fluorescence intensity.

    • After establishing a baseline reading, add the agonist to all wells (except for negative controls).

    • Continue to record the fluorescence signal for a sufficient duration to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a CCK2 receptor antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the CCK2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the CCK2 receptor

  • Radiolabeled CCK2 receptor ligand (e.g., [125I]-CCK-8)

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

  • CCK2 receptor antagonist (e.g., PD 134308)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Assay Setup:

    • In a microcentrifuge tube or 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled antagonist.

    • Include controls for total binding (no antagonist) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the assay plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with buffer.
High background signal - Autofluorescence of the compound or cells- Non-specific binding of reagents- Run a control with the compound alone to check for fluorescence.- Use a different fluorescent dye with a distinct emission spectrum.- Optimize blocking steps and washing procedures.
Low signal-to-noise ratio - Low receptor expression in cells- Inactive agonist or antagonist- Suboptimal assay conditions- Use a cell line with higher receptor expression or increase the amount of membrane in binding assays.- Verify the activity of the agonist and antagonist.- Optimize agonist concentration, incubation times, and temperature.
Compound precipitation in assay medium - Poor solubility of the compound- High final DMSO concentration- Lower the final concentration of the compound.- Ensure the final DMSO concentration is below 0.5%.- Prepare fresh dilutions and vortex thoroughly before adding to the assay medium.
Observed cytotoxicity - Compound is toxic to the cells at the tested concentrations- High DMSO concentration- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.- Reduce the final DMSO concentration.

Visualizations

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Ligand Gastrin / CCK Ligand->CCK2R Activates Antagonist PD 134308 Antagonist->CCK2R Blocks

Caption: CCK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare CCK2R-expressing cells A1 Seed cells in assay plate P1->A1 P2 Prepare antagonist stock solution (DMSO) P3 Prepare serial dilutions of antagonist P2->P3 A3 Add antagonist dilutions to wells P3->A3 A2 Load cells with calcium indicator dye A1->A2 A2->A3 A4 Add agonist (e.g., Gastrin) A3->A4 A5 Measure fluorescence signal A4->A5 D1 Normalize fluorescence data A5->D1 D2 Plot dose-response curve D1->D2 D3 Calculate IC50 value D2->D3

Caption: Experimental workflow for IC50 determination.

(Rac)-PD 135390 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of (Rac)-PD 135390 in cell culture, with a focus on ensuring its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-peptide antagonist of the Cholecystokinin (B1591339) B (CCKB) receptor, also known as the gastrin receptor. As a G-protein coupled receptor (GPCR), the CCKB receptor is primarily found in the central nervous system and the gastrointestinal tract. This compound exerts its effects by competitively binding to the CCKB receptor, which blocks the binding of its natural ligands, cholecystokinin (CCK) and gastrin. This inhibition prevents the activation of downstream signaling pathways.[1][2][3][4]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

For optimal results, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). A high concentration stock solution (e.g., 10 mM) allows for minimal solvent addition to the final culture medium, reducing the risk of solvent-induced cytotoxicity.

Q3: What are the best practices for diluting the this compound stock solution in culture media to avoid precipitation?

To minimize precipitation when diluting your DMSO stock solution into aqueous culture media, a phenomenon often referred to as "crashing out," the following steps are recommended:

  • Pre-warm the culture medium: Always use culture medium that has been pre-warmed to 37°C.

  • Use a serial dilution approach: Instead of adding a small volume of a highly concentrated stock directly into a large volume of medium, perform an intermediate dilution step. For example, dilute the 10 mM stock to 1 mM in pre-warmed medium.

  • Add the compound dropwise while vortexing: Slowly add the diluted stock solution to the final volume of pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Maintain a low final DMSO concentration: It is crucial to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, to avoid adverse effects on cell health and compound solubility.

Q4: How can I determine the stability of this compound in my specific culture medium?

Since the stability of a compound can be influenced by the specific components of the culture medium (e.g., DMEM, RPMI-1640), serum concentration, and pH, it is advisable to perform a stability study under your experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section of this guide. This typically involves incubating the compound in the medium at 37°C and analyzing its concentration at various time points using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]

Q5: What are the potential degradation pathways for this compound in culture media?

While specific degradation pathways for this compound in culture media are not extensively documented in publicly available literature, potential degradation mechanisms for small molecules in aqueous and complex biological solutions include:

  • Hydrolysis: The molecular structure of this compound may contain functional groups susceptible to hydrolysis, a reaction with water that can be influenced by the pH of the culture medium.

  • Enzymatic Degradation: If using serum-containing media, esterases, proteases, and other enzymes present in the serum could potentially metabolize the compound.[8]

  • Photodegradation: Exposure to light, especially UV rays, can cause degradation of light-sensitive compounds. It is good practice to protect stock solutions and media containing the compound from prolonged light exposure.

Troubleshooting Guides

Problem: Precipitate forms immediately upon adding the this compound stock solution to the culture medium.

Potential Cause Recommended Solution
High Final Concentration The intended final concentration may exceed the aqueous solubility of this compound. Perform a dose-response experiment starting from a lower, fully soluble concentration.
Rapid Dilution ("Crashing Out") Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate. Follow the best practices for dilution outlined in the FAQs, including serial dilution and slow addition with mixing.
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.
Incorrect Solvent for Stock Ensure the stock solution is prepared in high-quality, anhydrous DMSO and is fully dissolved before use.

Problem: Precipitate forms over time in the incubator.

Potential Cause Recommended Solution
Compound Instability This compound may be degrading over time, leading to the formation of less soluble degradation products. Perform a stability study as described in the "Experimental Protocols" section.
Interaction with Media Components The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes. Consider testing the compound's stability in a simpler buffered saline solution (e.g., PBS) to see if media components are the issue.
Evaporation of Media In long-term experiments, evaporation can concentrate all media components, potentially exceeding the solubility limit of this compound. Ensure proper humidification of the incubator and use appropriate culture vessels to minimize evaporation.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time, which may affect the solubility of the compound. Ensure the medium is adequately buffered and monitor the pH.

Problem: Inconsistent or lower-than-expected activity of this compound in my experiments.

Potential Cause Recommended Solution
Compound Degradation If the compound is unstable under your experimental conditions, its effective concentration will decrease over time. Conduct a stability study and consider replenishing the compound with fresh media at regular intervals.
Adsorption to Plasticware Hydrophobic compounds can bind to the plastic surfaces of culture plates, reducing the effective concentration available to the cells. Consider using low-binding plates or pre-incubating the plates with a blocking agent.
Inaccurate Dosing due to Precipitation The formation of a precipitate, even if not readily visible, will lower the actual concentration of the soluble compound. Re-evaluate your dilution and handling procedures to ensure the compound remains in solution.
Cell Density Effects High cell densities can metabolize the compound more rapidly. Optimize the cell seeding density for your specific assay.

Experimental Protocols

Protocol for Preparing this compound Working Solutions

  • Prepare a 10 mM Stock Solution:

    • In a sterile environment, dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Aliquot the stock solution into small volumes in sterile, light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and other supplements) to 37°C.

    • To minimize precipitation, perform an intermediate dilution. For example, dilute the 10 mM DMSO stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

    • Add the required volume of the intermediate solution to your final volume of pre-warmed medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM.

    • Gently mix the final working solution and use it immediately to treat your cells.

    • Note: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol for Assessing the Kinetic Solubility of this compound in Culture Media

This protocol provides a method to estimate the solubility of a compound in your specific cell culture medium.

  • Materials:

    • This compound

    • DMSO

    • Complete cell culture medium

    • 96-well clear-bottom plate

    • Plate reader capable of measuring absorbance at ~600-650 nm

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, perform serial dilutions of the compound stock in DMSO.

    • Transfer a small, equal volume of each DMSO dilution to another 96-well plate.

    • Using a multichannel pipette, add pre-warmed (37°C) complete culture medium to each well to achieve the final desired compound concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Incubate the plate at 37°C for a set period (e.g., 1-2 hours).

    • Measure the absorbance (turbidity) of each well at a wavelength between 600 and 650 nm.

    • The concentration at which a significant increase in absorbance is observed indicates the approximate kinetic solubility limit of the compound in that medium.

Protocol for Evaluating the Stability of this compound in Culture Media

This protocol outlines a method to determine the chemical stability of this compound under your cell culture conditions.[5][6][7]

  • Materials:

    • This compound

    • Complete cell culture medium

    • Incubator (37°C, 5% CO2)

    • Analytical instrument (e.g., HPLC-UV, LC-MS)

    • Sterile tubes for sample collection

  • Methodology:

    • Prepare a solution of this compound in pre-warmed complete culture medium at the highest concentration to be used in your experiments.

    • Aliquot this solution into several sterile tubes, one for each time point.

    • Place the tubes in a 37°C, 5% CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately after preparation.

    • Stop any further degradation by freezing the sample at -80°C or by immediate extraction with an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

    • Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Signaling Pathway

This compound acts as an antagonist at the CCKB receptor. The CCKB receptor is a G-protein coupled receptor that, upon activation by its endogenous ligands (gastrin or CCK), couples to Gαq. This activation stimulates Phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+). These signaling events can lead to the activation of downstream pathways, including the MAP kinase (ERK) cascade, which is involved in cell proliferation and other cellular responses.[2][8] By blocking the receptor, this compound prevents the initiation of this signaling cascade.

CCKB_Signaling_Pathway CCKB Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm CCK_Gastrin CCK / Gastrin CCKB_Receptor CCKB Receptor CCK_Gastrin->CCKB_Receptor Activates PD_135390 This compound PD_135390->CCKB_Receptor Inhibits G_Protein Gαq CCKB_Receptor->G_Protein Activates PLC_beta PLC-β G_Protein->PLC_beta Activates PIP2 PIP2 DAG DAG PIP2->DAG Hydrolyzes to IP3 IP3 PIP2->IP3 Hydrolyzes to PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers MAPK_ERK MAPK (ERK) Pathway PKC->MAPK_ERK Ca_release->MAPK_ERK Cellular_Response Cellular Response (e.g., Proliferation) MAPK_ERK->Cellular_Response

Caption: CCKB Receptor Signaling Pathway.

References

Technical Support Center: HIV Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV protease inhibition assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

This section offers solutions to specific problems that may arise during your HIV protease inhibition assays.

Issue 1: High Background Signal or Autofluorescence

Question: My negative controls (no enzyme or no substrate) show a high background signal. What could be the cause and how can I fix it?

Answer: High background signal can obscure the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio. Several factors can contribute to this issue:

  • Autofluorescence of Test Compounds: The compounds being screened for inhibitory activity may themselves be fluorescent at the excitation and emission wavelengths used in the assay.[1]

  • Contaminated Reagents: Buffers, solvents (like DMSO), or other assay components may be contaminated with fluorescent impurities.[2]

  • Substrate Instability: The FRET substrate may be degrading spontaneously, leading to a "signal creep" in the absence of enzymatic activity.

  • Improper Plate Selection: Using the wrong type of microplate (e.g., white or clear plates for fluorescence assays) can lead to increased background and crosstalk between wells.[2]

Troubleshooting Steps:

  • Run Compound-only Controls: Measure the fluorescence of your test compounds in the assay buffer without the enzyme or substrate to quantify their intrinsic fluorescence.

  • Use High-Purity Reagents: Ensure all buffers and solvents are of high purity and freshly prepared.

  • Check Substrate Stability: Incubate the substrate in the assay buffer without the enzyme and monitor the fluorescence over time. A significant increase indicates instability.

  • Select Appropriate Microplates: For fluorometric assays, use black, non-binding surface plates to minimize background fluorescence and well-to-well crosstalk.[2][3]

Issue 2: Low Signal-to-Noise Ratio

Question: The difference between my positive control (active enzyme) and negative control is very small. How can I improve my signal-to-noise ratio?

Answer: A low signal-to-noise ratio can make it difficult to reliably detect inhibition. This can be caused by either a high background (see Issue 1) or a low signal from the enzymatic reaction.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Enzyme Concentration Titrate the HIV protease to find a concentration that gives a robust signal within the linear range of the assay.[3]
Suboptimal Substrate Concentration The substrate concentration should ideally be at or near the Michaelis constant (Km) for accurate inhibitor screening.[4]
Incorrect Assay Buffer Conditions Optimize the pH, salt concentration, and presence of additives (like DTT and detergents) in the assay buffer.[5][6]
Inappropriate Incubation Time/Temperature Ensure the assay is incubated at the optimal temperature (typically 37°C) for a sufficient duration to generate a strong signal.[7][8]
Inactive Enzyme Verify the activity of your enzyme stock using a positive control inhibitor like Pepstatin A.[3][9]
Issue 3: Inconsistent or Irreproducible Results

Question: I am getting significant variability between replicate wells and between experiments. What are the common sources of irreproducibility?

Answer: Inconsistent results can arise from a variety of factors related to pipetting, reagent handling, and environmental conditions.

Troubleshooting Checklist:

  • Pipetting Accuracy: Ensure pipettes are properly calibrated and use appropriate pipetting techniques to avoid introducing air bubbles.[5]

  • Reagent Homogeneity: Thoroughly mix all reagents and solutions before use. Components like DMSO can solidify at low temperatures and need to be completely thawed.[10]

  • Temperature Fluctuations: Maintain a consistent temperature throughout the assay setup and incubation. Even small variations can significantly impact enzyme kinetics.[5][11]

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. To mitigate this, avoid using the outermost wells or fill them with buffer/water.[11]

  • Reagent Stability: Prepare fresh reagents when possible and avoid repeated freeze-thaw cycles of sensitive components like the enzyme and substrate.[7][9]

Issue 4: Unexpected Kinetic Data

Question: My enzyme kinetics plot does not show saturation at high substrate concentrations. What could be the reason?

Answer: If the initial reaction rate continues to increase linearly with substrate concentration and does not plateau, it suggests that the enzyme has not reached saturation (Vmax).

Possible Explanations:

  • Km is Higher than Tested Substrate Concentrations: The Michaelis constant (Km) of your enzyme for the substrate may be much higher than the concentration range you are testing.[12] You will need to use higher substrate concentrations to observe saturation.

  • Substrate Inhibition: At very high concentrations, some substrates can inhibit enzyme activity, leading to a decrease in the reaction rate.

  • Artifacts in Coupled Assays: If you are using a coupled assay system, the substrate of the primary enzyme might be interacting with the coupling enzyme, or the coupling enzyme's substrate may be a contaminant.[12]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a general workflow for an HIV protease inhibition assay and a logical decision tree for troubleshooting common problems.

HIV_Protease_Assay_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Decision Tree Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Add_Components Add Components to Plate (Inhibitor, Enzyme) Prep_Reagents->Add_Components Pre_Incubate Pre-incubate (Enzyme + Inhibitor) Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Pre_Incubate->Initiate_Reaction Measure_Signal Measure Signal (Fluorescence/Absorbance) Initiate_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Signal->Analyze_Data Start Problem Occurs High_Bkg High Background? Start->High_Bkg Low_Signal Low Signal-to-Noise? High_Bkg->Low_Signal No Check_Compound Check Compound Autofluorescence High_Bkg->Check_Compound Yes Inconsistent Inconsistent Results? Low_Signal->Inconsistent No Optimize_Enzyme Optimize Enzyme/Substrate Conc. Low_Signal->Optimize_Enzyme Yes Check_Pipetting Review Pipetting Technique Inconsistent->Check_Pipetting Yes Check_Reagents Check Reagent Purity Check_Compound->Check_Reagents Check_Plate Verify Plate Type Check_Reagents->Check_Plate Optimize_Buffer Optimize Buffer Conditions Optimize_Enzyme->Optimize_Buffer Check_Enzyme_Activity Check Enzyme Activity Optimize_Buffer->Check_Enzyme_Activity Check_Mixing Ensure Proper Reagent Mixing Check_Pipetting->Check_Mixing Check_Temp Verify Temperature Control Check_Mixing->Check_Temp

Caption: Workflow and troubleshooting for HIV protease assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of HIV protease inhibition assays?

A1: The most common types are Fluorescence Resonance Energy Transfer (FRET) assays and colorimetric assays.[13][14] FRET assays are generally more sensitive and are widely used for high-throughput screening.[1][14][15] They utilize a peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by HIV protease separates the pair, resulting in a fluorescent signal.[14][16] Colorimetric assays often involve the release of a chromogenic product that can be measured by absorbance.[13]

Q2: What are appropriate controls for an HIV protease inhibitor screening assay?

A2: A well-designed assay should include the following controls:

  • Negative Control (No Inhibition): Enzyme, substrate, and buffer (with solvent if inhibitors are dissolved in it). This represents 0% inhibition.

  • Positive Control (Maximal Inhibition): Enzyme, substrate, buffer, and a known potent HIV protease inhibitor (e.g., Pepstatin A).[9] This represents 100% inhibition.

  • Blank/Background Control: Buffer and substrate only (no enzyme). This is used to subtract the background signal from substrate degradation or other factors.

  • Compound Control: Buffer, substrate, and test compound (no enzyme). This helps identify compounds that are autofluorescent or interfere with the assay signal.

Q3: How should I prepare and store my HIV-1 protease and substrate?

A3: Both the enzyme and substrate are sensitive reagents that require proper handling.

  • HIV-1 Protease: The enzyme is typically supplied in a concentrated stock solution. It should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[9][17] Dilute the enzyme in the appropriate assay buffer just before use and always keep it on ice.[5]

  • Substrate: FRET substrates are light-sensitive and should be protected from light during storage and handling.[15] They are often dissolved in a solvent like DMSO. Aliquot and store at -80°C.[9] Thaw completely before use, as DMSO can freeze at -20°C.[10]

Q4: How do I interpret the results of my inhibition assay?

A4: The primary result is the percentage of inhibition, calculated as follows:

% Inhibition = [1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NegativeControl - Signal_Blank)] * 100

For inhibitor characterization, a dose-response curve is generated by plotting the % inhibition against a range of inhibitor concentrations. From this curve, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.[18]

Experimental Protocols

Protocol 1: FRET-Based HIV-1 Protease Inhibition Assay

This protocol is a generalized procedure based on common FRET assay kits.[3][14][15]

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., derived from the p17/p24 cleavage site)[14]

  • Assay Buffer (e.g., containing DTT and a detergent like Tween-20)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Pepstatin A)

  • Solvent (e.g., DMSO) for dissolving compounds

  • Black 96-well or 384-well microplates with non-binding surfaces[3]

  • Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the substrate)[3][10][17]

Procedure:

  • Reagent Preparation:

    • Thaw all components on ice. Ensure the substrate is protected from light.

    • Prepare serial dilutions of your test compounds and the positive control inhibitor in assay buffer. The final solvent concentration should be consistent across all wells and typically kept low (<1%).

    • Dilute the HIV-1 protease stock to the desired working concentration in cold assay buffer immediately before use.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add 98 µL of assay buffer.

    • Negative Control (0% Inhibition): Add 88 µL of assay buffer and 10 µL of solvent.

    • Positive Control (100% Inhibition): Add 88 µL of assay buffer and 10 µL of the positive control inhibitor solution.

    • Test Compound Wells: Add 88 µL of assay buffer and 10 µL of each test compound dilution.

  • Enzyme Addition:

    • Add 10 µL of the diluted HIV-1 protease solution to the Negative Control, Positive Control, and Test Compound wells. Do not add enzyme to the Blank wells.

    • Mix gently by pipetting or shaking the plate for 30 seconds.

  • Pre-incubation:

    • Cover the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[9]

  • Reaction Initiation and Measurement:

    • Add 10 µL of the FRET substrate solution to all wells to start the reaction. The final volume should be 108 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically for 1-3 hours, taking readings every 1-2 minutes.[9][10]

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the negative and positive controls.

    • Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Protocol 2: Colorimetric HIV-1 Protease Assay

This protocol is a generalized method based on the principle of cleaving a substrate to release a colored product.[8][13]

Materials:

  • Recombinant HIV-1 Protease

  • Chromogenic peptide substrate

  • Assay Buffer

  • Test compounds

  • Stop Solution (e.g., Trichloroacetic acid - TCA)[7]

  • Clear, flat-bottom 96-well microplates[2]

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation: As described in the FRET assay protocol.

  • Assay Setup: Set up Blank, Negative Control, Positive Control, and Test Compound wells in a microfuge tube or 96-well plate as described previously.

  • Enzyme Addition and Incubation:

    • Add the diluted HIV-1 protease to the appropriate wells.

    • Add the chromogenic substrate to all wells to initiate the reaction.

    • Incubate the reaction at 37°C for a fixed period (e.g., 60 minutes).[7]

  • Stopping the Reaction:

    • Add a stop solution (e.g., 5% TCA) to each well to terminate the enzymatic reaction.[7]

  • Measurement:

    • If necessary, centrifuge the plate to pellet any precipitated material.[7]

    • Measure the absorbance of the supernatant at the appropriate wavelength for the chromophore.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition as described in the FRET protocol.

    • Determine the IC50 value from the dose-response curve.

Logical Diagram: FRET Assay Principle

This diagram illustrates the mechanism of a FRET-based HIV protease assay.

FRET_Assay_Principle cluster_initial Intact Substrate (No Signal) cluster_final Cleaved Substrate (Signal) Fluorophore Fluorophore Peptide Peptide Linker Fluorophore->Peptide Quencher Quencher Peptide->Quencher HIV_Protease HIV Protease Peptide->HIV_Protease Cleavage label_no_fret Energy Transfer (Fluorescence Quenched) Peptide_F1 Fragment Peptide_F2 Fragment Fluorophore_C Fluorophore Fluorophore_C->Peptide_F1 Fluorescence Fluorescence (Signal Detected) Fluorophore_C->Fluorescence Quencher_C Quencher Peptide_F2->Quencher_C

Caption: Principle of a FRET-based protease assay.

References

Technical Support Center: (Rac)-PD 135390

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of (Rac)-PD 135390.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a dipeptide and a potent inhibitor of the Human Immunodeficiency Virus 1 (HIV-1) protease. It has been shown to have an IC50 value of 2 nM against this enzyme and is intended for antiviral research.

Q2: Are there any known off-target effects for this compound?

A2: Specific off-target screening data for this compound is not extensively published. However, the broader class of HIV-1 protease inhibitors is known to have several off-target effects, which researchers should be aware of during their experiments. These class-wide effects may or may not be applicable to this compound and should be experimentally verified.

Q3: What are the common off-target effects associated with the class of HIV-1 protease inhibitors?

A3: HIV-1 protease inhibitors have been reported to interact with several host cell proteins and pathways, leading to a range of off-target effects. The most well-documented of these include:

  • Metabolic Complications: Many HIV-1 protease inhibitors are associated with metabolic side effects such as insulin (B600854) resistance, dyslipidemia, and lipodystrophy.

  • Inhibition of Glucose Transport: Some inhibitors in this class have been shown to directly inhibit the insulin-responsive glucose transporter, GLUT4, which can contribute to insulin resistance.

  • Modulation of Signaling Pathways: Off-target interactions can affect cellular signaling. For instance, some HIV protease inhibitors have been found to inhibit the Akt/PKB signaling pathway.

  • Interaction with Human Proteases: Due to structural similarities in active sites, there is a potential for cross-reactivity with human aspartic proteases such as pepsin, renin, and cathepsins.

Q4: How can I experimentally determine if this compound has off-target effects in my model system?

A4: To assess the off-target profile of this compound, a systematic approach involving a combination of in vitro and cell-based assays is recommended. A common strategy is to perform a selectivity panel screening, where the compound is tested against a broad range of related and unrelated biological targets (e.g., other proteases, kinases, GPCRs, ion channels).

Q5: What initial steps should I take if I observe an unexpected phenotype in my experiment after using this compound?

A5: If you observe an unexpected biological effect, it is crucial to determine if it is a result of an off-target interaction. First, confirm that the observed effect is dose-dependent. Next, consider performing a rescue experiment by overexpressing the intended target (HIV-1 protease) to see if the phenotype is reversed. If the effect persists, it is likely due to an off-target mechanism. Further investigation using target deconvolution techniques may be necessary.

Quantitative Data Summary

While specific quantitative data on the off-target interactions of this compound is limited in publicly available literature, the known on-target potency is provided below for reference. Researchers are encouraged to generate their own data for any potential off-targets relevant to their studies.

TargetCompoundCAS NumberAssay TypePotency (IC50)
HIV-1 ProteaseThis compound150351-31-8Enzyme Inhibition2 nM

Experimental Protocols

Protocol: In Vitro Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a protease of interest (either the on-target HIV-1 protease or a potential off-target human protease).

Materials:

  • Purified recombinant protease

  • Fluorogenic or chromogenic protease substrate

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for the specific protease)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the protease to the desired concentration in cold assay buffer.

    • Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.

    • Prepare the substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • Add a small volume (e.g., 2 µL) of each this compound dilution or vehicle control to the wells of the 96-well plate.

    • Add the diluted protease solution to each well, except for the "no enzyme" control wells.

    • Add assay buffer to the "no enzyme" control wells. .

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the optimal temperature for the protease (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the fluorescence or absorbance at regular intervals for a specified period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the signal versus time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guides

Troubleshooting for Protease Inhibition Assays
IssuePotential Cause(s)Suggested Solution(s)
High background signal - Substrate instability/autohydrolysis- Contaminated reagents- Run a "substrate only" control to assess stability.- Prepare fresh substrate and buffer solutions.
No or low enzyme activity - Inactive enzyme (improper storage, freeze-thaw cycles)- Incorrect assay conditions (pH, temperature)- Use a new aliquot of enzyme.- Verify the activity of the enzyme with a known inhibitor.- Optimize assay buffer pH and temperature.
High variability between replicates - Pipetting errors- Incomplete mixing- Compound precipitation- Use calibrated pipettes and ensure proper mixing.- Check the solubility of this compound in the assay buffer.- Reduce the final DMSO concentration.
IC50 value is significantly different than expected - Incorrect concentration of enzyme or substrate- Assay not at equilibrium- Re-verify the concentrations of all reagents.- Optimize the pre-incubation time to ensure inhibitor binding has reached equilibrium.

Visualizations

experimental_workflow Experimental Workflow: Protease Inhibition Assay reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) assay_setup Assay Setup in 96-well Plate reagent_prep->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init measurement Kinetic Measurement (Plate Reader) reaction_init->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis akt_signaling_pathway Potential Off-Target Effect on Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Phosphorylation HIV_PI Some HIV Protease Inhibitors (Potential Off-Target) HIV_PI->Akt Inhibition

Technical Support Center: Enhancing the Potency of (Rac)-PD 135390 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the potency of (Rac)-PD 135390 analogs, a class of cholecystokinin-2 (CCK2) receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its analogs?

A1: The primary target is the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. This receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including the stimulation of gastric acid secretion in the stomach and neurotransmission in the brain.

Q2: What are the key structural features of non-peptide CCK2 receptor antagonists that are important for potency?

A2: Several chemical classes of non-peptide CCK2 receptor antagonists have been developed, including derivatives of benzodiazepines, ureidoacetamides, and tryptophan dipeptoids. While specific structure-activity relationships (SAR) vary between scaffolds, common themes include the presence of aromatic and heterocyclic ring systems, hydrogen bond donors and acceptors, and specific stereochemistry that influences binding affinity.

Q3: How can I assess the potency and selectivity of my newly synthesized analogs?

A3: A standard approach involves a tiered screening process. Initial evaluation of affinity for the CCK2 receptor and selectivity over the CCK1 receptor can be performed using radioligand binding assays. Subsequent in vitro functional assays can then determine the antagonist activity, for example, by measuring the inhibition of gastrin-induced elevation of intracellular calcium or pancreastatin (B1591218) secretion from isolated ECL cells.

Q4: What are some common challenges encountered when developing CCK2 receptor antagonists?

A4: Researchers often face challenges with physicochemical properties such as poor solubility and low oral bioavailability. Achieving high selectivity for the CCK2 receptor over the CCK1 receptor is another critical aspect to avoid off-target effects.

Q5: What are the potential therapeutic applications of potent and selective CCK2 receptor antagonists?

A5: Potent CCK2 receptor antagonists have potential applications in treating conditions related to gastric acid hypersecretion, such as peptic ulcer disease. They are also being investigated for their role in managing certain types of cancer, anxiety and panic disorders, and in pain management.

Troubleshooting Guides

Problem: Low synthetic yield of a key intermediate.

  • Step 1: Reagent and Solvent Quality: Ensure all reagents and solvents are pure and anhydrous, as many coupling reactions are sensitive to moisture.

  • Step 2: Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Consider screening different catalysts and ligands if applicable.

  • Step 3: Purification Method: Evaluate the purification method. Column chromatography conditions (e.g., silica (B1680970) gel activity, solvent system) may need to be adjusted to minimize product loss.

Problem: Inconsistent results in the in vitro potency assay.

  • Step 1: Cell Line Health: Regularly check the health and passage number of the cell line expressing the CCK2 receptor. High passage numbers can lead to altered receptor expression and signaling.

  • Step 2: Reagent Stability: Ensure the stability of the agonist (e.g., gastrin) and the antagonist compounds in the assay buffer. Degradation can lead to variability.

  • Step 3: Assay Protocol: Standardize all steps of the assay protocol, including incubation times, cell densities, and washing steps. Use a positive control (a known potent antagonist) in every experiment to monitor assay performance.

Problem: Newly synthesized analog has poor solubility.

  • Step 1: Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) or ionizable groups (e.g., carboxylic acid, basic amine) into the molecule to improve aqueous solubility.

  • Step 2: Formulation: For in vitro testing, consider using co-solvents like DMSO, but be mindful of their potential effects on the assay. For in vivo studies, explore different formulation strategies such as salt formation or the use of cyclodextrins.

Data Presentation: Potency of Various CCK2 Receptor Antagonists

The following table summarizes the in vitro potency of several non-peptide CCK2 receptor antagonists from different chemical classes, providing a benchmark for comparison.

CompoundChemical ClassAssayPotency (IC50 / pKB)Reference
YM022BenzodiazepineGastrin-evoked pancreastatin secretionIC50 = 0.5 nM; pKB = 11.3
YF476BenzodiazepineGastrin-evoked pancreastatin secretionIC50 = 2.7 nM; pKB = 10.8
AG041RUreidoindolineGastrin-evoked pancreastatin secretionIC50 = 2.2 nM; apparent pKB = 10.4
L-740,093BenzodiazepineGastrin-evoked pancreastatin secretionIC50 = 7.8 nM
JB93182BenzimidazoleGastrin-evoked pancreastatin secretionIC50 = 9.3 nM
RP73870UreidoacetamideGastrin-evoked pancreastatin secretionIC50 = 9.8 nM
PD135158Tryptophan dipeptoidGastrin-evoked pancreastatin secretionIC50 = 76 nM
PD136450Tryptophan dipeptoidGastrin-evoked pancreastatin secretionIC50 = 135 nM
PD134308 (CI988)Tryptophan dipeptoidGastrin-evoked pancreastatin secretionIC50 = 145 nM

Experimental Protocols

Radioligand Binding Assay for CCK2 Receptor Affinity

Objective: To determine the binding affinity of test compounds for the CCK2 receptor.

Materials:

  • Membranes from cells expressing the human CCK2 receptor.

  • Radioligand, e.g., [125I]-BH-CCK-8.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known CCK2 ligand).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

In Vitro Functional Assay: Inhibition of Gastrin-Stimulated Pancreastatin Secretion

Objective: To assess the antagonist activity of test compounds by measuring their ability to inhibit gastrin-induced secretion from ECL cells.

Materials:

  • Isolated and cultured rat stomach ECL cells.

  • Gastrin (agonist).

  • Test compounds at various concentrations.

  • Culture medium and buffers.

  • Radioimmunoassay (RIA) kit for pancreastatin.

Methodology:

  • Culture the isolated ECL cells for 48 hours.

  • Wash the cells and pre-incubate with various concentrations of the test compound or vehicle control.

  • Stimulate the cells with a maximally effective concentration of gastrin (e.g., 10 nM) for 30 minutes.

  • Collect the supernatant.

  • Measure the concentration of pancreastatin in the supernatant using a specific RIA.

  • Construct dose-response curves for the antagonist in the presence of the agonist.

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the gastrin-stimulated pancreastatin secretion.

Visualizations

Lead_Optimization_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Testing cluster_2 Evaluation & Iteration Start Lead Compound (this compound) SAR SAR Analysis Start->SAR Design Design Analogs SAR->Design Synthesis Synthesize Analogs Design->Synthesis Binding Binding Assay (CCK2 Affinity) Synthesis->Binding Functional Functional Assay (Antagonist Potency) Binding->Functional Selectivity Selectivity Assay (vs. CCK1) Functional->Selectivity Evaluate Evaluate Data (Potency, Selectivity) Selectivity->Evaluate Decision Decision Point Evaluate->Decision Decision->SAR Iterate Candidate Optimized Candidate Decision->Candidate Potency Goal Met

Caption: Lead optimization workflow for improving the potency of CCK2 receptor antagonists.

CCK2_Signaling_Pathway cluster_cell Cell Membrane CCK2R CCK2 Receptor Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Acid Secretion) PKC->Cell_Response Ca_release->Cell_Response Gastrin Gastrin / CCK Gastrin->CCK2R Activates Antagonist This compound Analog Antagonist->CCK2R Blocks

Caption: Simplified signaling pathway of the CCK2 receptor.

(Rac)-PD 135390 degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PD 135390, a dipeptide HIV-1 protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dipeptide-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] Its primary mechanism of action involves binding to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving viral polyproteins into mature, functional proteins, which is a crucial step in the HIV life cycle. By inhibiting this process, this compound effectively blocks viral maturation and replication.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:

FormulationStorage TemperatureDuration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

It is generally recommended to prepare solutions fresh for each experiment. Short-term shipping of the compound at room temperature (less than two weeks) is acceptable.

Q3: In which solvents can I dissolve this compound?

This compound is a dipeptide-based compound and its solubility can be influenced by its structure. For many dipeptide HIV protease inhibitors, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used. It is recommended to first attempt dissolution in DMSO to create a stock solution, which can then be further diluted in aqueous buffers or cell culture media for experiments. Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, dipeptide and peptide-like compounds can be susceptible to several degradation mechanisms:

  • Hydrolysis: The peptide bond can be susceptible to cleavage in the presence of strong acids or bases, or through enzymatic degradation.

  • Oxidation: Certain amino acid residues within the dipeptide structure may be prone to oxidation, especially if exposed to air, light, or oxidizing agents.

  • Photodegradation: Exposure to ultraviolet or fluorescent light can potentially lead to the degradation of the compound. It is advisable to protect solutions from light.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Activity in Assays
Possible Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions of this compound for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping tubes in foil. - Ensure the pH of your assay buffer is within a neutral and stable range.
Improper Solution Preparation - Confirm the complete dissolution of the compound in the chosen solvent. Sonication may aid in dissolution. - Verify the accuracy of the concentration of your stock solution.
Assay Conditions - Optimize the concentration of this compound used in your assay. Perform a dose-response curve to determine the IC50. - Ensure the incubation time with the HIV-1 protease is sufficient for binding to occur.
Issue 2: Precipitation of the Compound in Aqueous Solutions
Possible Cause Troubleshooting Steps
Low Aqueous Solubility - Increase the concentration of the organic co-solvent (e.g., DMSO) in the final assay buffer, ensuring it remains at a non-toxic level for your cells or enzyme. - Prepare a more diluted stock solution and add a larger volume to your assay, while adjusting the final volume accordingly. - Investigate the use of solubility-enhancing excipients if compatible with your experimental setup.
pH-Dependent Solubility - Determine the pKa of this compound if possible and adjust the pH of the buffer to a range that favors solubility.

Experimental Protocols

General Protocol for In Vitro HIV-1 Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against HIV-1 protease.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Prepare a solution of recombinant HIV-1 protease in the reaction buffer.

    • Prepare a solution of a fluorogenic HIV-1 protease substrate.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add serial dilutions of the this compound stock solution to the wells. Include a vehicle control (DMSO only).

    • Add the HIV-1 protease solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the fluorescence signal at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

HIV_Protease_Inhibition_Pathway cluster_virus HIV-infected Cell cluster_inhibition Inhibition Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins Gag_Pol->Mature_Proteins Cleavage by HIV-1 Protease Virion New Infectious Virion Mature_Proteins->Virion Assembly PD_135390 This compound PD_135390->HIV_Protease Inhibits

Caption: Mechanism of action of this compound in inhibiting HIV-1 protease.

experimental_workflow prep 1. Reagent Preparation - this compound Stock - Assay Buffer - HIV-1 Protease - Substrate assay 2. Assay Setup - Serial Dilution of Inhibitor - Add Protease - Incubate prep->assay reaction 3. Reaction Initiation - Add Substrate assay->reaction measurement 4. Data Acquisition - Monitor Fluorescence reaction->measurement analysis 5. Data Analysis - Calculate Reaction Rates - Determine IC50 measurement->analysis

Caption: General experimental workflow for an in vitro HIV-1 protease inhibition assay.

References

Technical Support Center: (Rac)-PD 135390 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-PD 135390 and other small molecule cholecystokinin (B1591339) B (CCK-B) receptor antagonists. Our aim is to help you overcome common experimental challenges, with a focus on preventing compound precipitation in buffer solutions.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of your experimental compound in buffer can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to troubleshooting and preventing this issue.

Initial Assessment

Before adjusting your protocol, it's crucial to understand the potential causes of precipitation. The primary reason is often the compound's low solubility in aqueous solutions.

Logical Flow for Troubleshooting Precipitation

G A Precipitation Observed B Review Compound Solubility Data A->B C Prepare Fresh Stock Solution B->C D Optimize Stock Solution Solvent C->D E Adjust Final Buffer Composition D->E F Modify Experimental Conditions E->F G Precipitation Resolved F->G

Caption: A step-by-step workflow for troubleshooting and resolving compound precipitation issues.

Step 1: Review Compound Solubility Data

Key Action: Assume low aqueous solubility. Whenever possible, consult the manufacturer's technical data sheet for any available solubility information.

Step 2: Optimize the Stock Solution

The preparation of a stable, concentrated stock solution is critical.

  • Solvent Selection: Organic solvents are typically required to dissolve small molecule antagonists.

    • Recommended Solvents:

      • Dimethyl sulfoxide (B87167) (DMSO): A powerful and commonly used solvent for this class of compounds.

      • Ethanol (B145695): Can be effective, but may have lower solvating power than DMSO for highly hydrophobic molecules.

  • Protocol for Stock Solution Preparation:

    • Warm the vial of this compound to room temperature before opening.

    • Add a small volume of the chosen organic solvent (e.g., DMSO) to the vial to create a high-concentration stock.

    • Vortex and/or sonicate the solution to ensure complete dissolution. Visually inspect for any undissolved particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Step 3: Modify the Working Buffer

Direct dilution of a high-concentration organic stock solution into a purely aqueous buffer is a common cause of precipitation.

  • Reduce the Final Concentration: Lowering the final concentration of this compound in the assay may keep it within its solubility limit in the aqueous buffer.

  • Incorporate a Co-solvent: The presence of a small percentage of an organic solvent in the final buffer can significantly enhance the solubility of the compound.

    • Recommended Practice: Maintain a final concentration of DMSO or ethanol in your aqueous buffer. A final concentration of 0.1% to 1% DMSO is generally well-tolerated in most cell-based assays. Always include a vehicle control with the same final solvent concentration in your experiments.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. However, ensure the chosen pH is compatible with your experimental system.

Step 4: Adjust Experimental Procedure

The method of dilution can impact whether the compound stays in solution.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in a buffer that already contains the final percentage of the organic co-solvent.

  • Order of Addition: Add the compound solution to the buffer while vortexing or stirring to promote rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not publicly available, the following table provides general guidance on solvent compatibility for similar small molecule antagonists.

SolventGeneral SolubilityRecommended Starting Stock ConcentrationNotes
DMSO High10-50 mMThe preferred solvent for initial stock solutions. Can be toxic to cells at higher concentrations.
Ethanol Moderate to High1-10 mMA viable alternative to DMSO, may be less cytotoxic for certain cell lines.
Aqueous Buffers (e.g., PBS, HBSS) Very LowNot RecommendedDirect dissolution is highly likely to fail.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (pre-weighed vial)

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of compound and its molecular weight.

    • Add the calculated volume of DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Signaling Pathway

This compound is a cholecystokinin B (CCK-B) receptor antagonist. The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands gastrin or cholecystokinin, initiates a signaling cascade.

CCK-B Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKBR CCK-B Receptor Gq Gq Protein CCKBR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Activates Downstream Downstream Signaling PKC->Downstream Ligand Gastrin / CCK Ligand->CCKBR Activates PD135390 This compound (Antagonist) PD135390->CCKBR Blocks

Caption: The signaling pathway of the CCK-B receptor and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

Q1: I've prepared my this compound in DMSO, but it still precipitates when I add it to my cell culture media. What should I do?

A1: This is a common issue. The likely cause is that the final concentration of the compound exceeds its solubility in the media, even with a small amount of DMSO. Try the following:

  • Increase the final DMSO concentration slightly , if your cells can tolerate it (e.g., from 0.1% to 0.5%). Always have a matching vehicle control.

  • Lower the final working concentration of this compound.

  • Use a pre-warmed media for the dilution, as solubility can sometimes be temperature-dependent.

  • Add the compound solution to the media while gently swirling to ensure rapid dispersal.

Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?

A2: It is highly unlikely that you will be able to dissolve this compound directly in an aqueous buffer due to its presumed hydrophobic nature. An organic solvent like DMSO or ethanol is necessary to first create a concentrated stock solution.

Q3: How should I store my this compound stock solution?

A3: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles and exposure to moisture.

Q4: My compound has been stored for a long time and now appears to have precipitated in the stock vial. Is it still usable?

A4: It is possible that the compound has come out of solution during storage. Before use, bring the vial to room temperature and try to redissolve the compound by vortexing and/or sonicating. If it fully redissolves and the solution is clear, it is likely usable. However, if particulates remain, the concentration of the stock solution is no longer reliable, and it is best to prepare a fresh stock.

Validation & Comparative

Unraveling HIV-1 Protease Inhibition: A Comparative Analysis of (Rac)-PD 135390 and Saquinavir

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiretroviral drug discovery, the inhibition of the HIV-1 protease remains a cornerstone of therapeutic strategies. This guide provides a comparative overview of two such inhibitors: Saquinavir, a well-established clinical therapeutic, and (Rac)-PD 135390, a potent research compound. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their performance, mechanisms, and the experimental protocols used for their evaluation.

Introduction to the Inhibitors

Saquinavir , the first FDA-approved HIV protease inhibitor, marked a turning point in the management of HIV/AIDS. As a peptidomimetic inhibitor, it was designed to mimic the natural substrate of the HIV-1 protease, thereby competitively blocking its active site. This action is crucial as the protease is responsible for cleaving viral polyproteins into functional enzymes and structural proteins, a necessary step for the maturation of infectious virions.

This compound is identified in scientific literature as a dipeptide HIV-1 protease inhibitor. While less documented than Saquinavir, available data points to its significant potency in in vitro settings. The "Rac" prefix indicates that it is a racemic mixture, containing equal amounts of two enantiomers.

Performance and Efficacy: A Quantitative Comparison

The primary metric for evaluating the efficacy of HIV-1 protease inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

CompoundInhibitor ClassTargetIC50 (nM)
This compound DipeptideHIV-1 Protease2[1]
Saquinavir PeptidomimeticHIV-1 Protease0.12

It is important to note that direct comparison of IC50 values should be interpreted with caution, as they can vary depending on the specific experimental conditions, such as the enzyme and substrate concentrations, and the assay format used.

Mechanism of Action: Targeting Viral Maturation

Both Saquinavir and this compound function by inhibiting the HIV-1 protease, an aspartic protease essential for the viral life cycle. By binding to the active site of the enzyme, these inhibitors prevent the cleavage of the Gag and Gag-Pol polyproteins. This disruption of the viral maturation process results in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell Viral RNA Viral RNA Translation Translation Viral RNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Immature_Virion Immature, Non-infectious Virion HIV_Protease:e->Immature_Virion:w Leads to Virion_Assembly Virion Assembly Viral_Proteins->Virion_Assembly Mature_Virion Mature, Infectious Virion Virion_Assembly->Mature_Virion Inhibitor This compound or Saquinavir Inhibitor->HIV_Protease Inhibits

Caption: Mechanism of HIV-1 Protease Inhibition.

Experimental Protocols

The evaluation of HIV-1 protease inhibitors typically involves a series of in vitro assays to determine their potency and specificity.

HIV-1 Protease Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of HIV-1 protease to each well of the microplate.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitors for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers, Compounds) Start->Prepare_Reagents Dispense_Enzyme Dispense HIV-1 Protease into Microplate Wells Prepare_Reagents->Dispense_Enzyme Add_Inhibitors Add Serial Dilutions of This compound or Saquinavir Dispense_Enzyme->Add_Inhibitors Pre_incubation Pre-incubate at 37°C Add_Inhibitors->Pre_incubation Add_Substrate Add Fluorogenic Substrate to Initiate Reaction Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis and IC50 Calculation Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro HIV-1 protease inhibition assay.

Conclusion

References

A Comparative Guide to CCK Receptor Antagonists: (Rac)-PD 135390 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a suitable antagonist for the cholecystokinin (B1591339) (CCK) receptors is a critical decision. This guide provides a detailed comparison of (Rac)-PD 135390, more specifically identified by its active enantiomer PD 134308 (also known as CI-988), with other prominent non-peptide CCK receptor antagonists, including devazepide (B1670321), lorglumide (B1675136), and L-365,260. This comparison is based on their binding affinities, receptor selectivity, and the experimental methodologies used to determine these properties.

Overview of Cholecystokinin Receptors and their Antagonists

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main G protein-coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). The CCK-A receptor is primarily found in the gastrointestinal system and is involved in digestion and satiety, while the CCK-B receptor is predominantly located in the central nervous system and plays a role in anxiety, pain, and memory. The antagonists discussed herein are pivotal tools for elucidating the physiological roles of these receptors and for the potential development of therapeutics for various disorders.

Comparative Analysis of Binding Affinities

The potency and selectivity of CCK receptor antagonists are typically quantified by their binding affinities (Ki) and inhibitory concentrations (IC50) at the two receptor subtypes. The following table summarizes the available quantitative data for PD 134308 (CI-988), devazepide, lorglumide, and L-365,260.

CompoundReceptor SubtypeBinding Affinity (Ki/IC50)Species/TissueReference
PD 134308 (CI-988) CCK-B (CCK2)IC50: 1.7 nMMouse Cortex[1]
CCK-B (CCK2)Ki: 4.5 nMHuman Lung Cancer Cells (NCI-H727)[1]
CCK-A (CCK1)>1600-fold lower affinity than for CCK-B-[1]
Devazepide (L-364,718) CCK-A (CCK1)IC50: 81 pMRat Pancreas[2]
CCK-A (CCK1)IC50: 45 pMBovine Gallbladder[2]
CCK-B (CCK2)IC50: 245 nMGuinea Pig Brain[2]
Lorglumide CCK-A (CCK1)pA2: 7.31Rat Pancreas (in vitro)[3]
CCK-A (CCK1)IC50: 84 nMHuman CCK1 transfected cells[4]
L-365,260 CCK-B (CCK2)Ki: 2.0 nMGuinea Pig Brain[5][6]
Gastrin (CCK-B)Ki: 1.9 nMGuinea Pig Stomach[5][6]
CCK-A (CCK1)IC50: 280 nM-

Signaling Pathways and Experimental Workflows

The interaction of these antagonists with CCK receptors modulates specific intracellular signaling cascades. Furthermore, their characterization relies on well-defined experimental workflows.

Cholecystokinin Receptor Signaling Pathway

CCK receptors are Gq protein-coupled receptors. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKR CCK Receptor (CCK-A or CCK-B) Gq Gq CCKR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor Gq->PLC Activates Ca_ion Ca2+ Ca_ER->Ca_ion Releases Cellular_Response Cellular Response (e.g., Enzyme Secretion, Neurotransmission) Ca_ion->Cellular_Response Mediates CCK CCK (Agonist) CCK->CCKR Binds Antagonist CCK Antagonist (e.g., PD 134308) Antagonist->CCKR Blocks

Caption: CCK Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for a receptor is the competitive radioligand binding assay. This workflow outlines the key steps involved in such an experiment.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptor Receptor Preparation (Membrane homogenate or intact cells) incubation Incubation (Receptor + Radioligand + Competitor at various conc.) prep_receptor->incubation prep_radioligand Radioligand Solution (e.g., [3H]CCK-8) prep_radioligand->incubation prep_competitor Unlabeled Competitor (Test Antagonist) prep_competitor->incubation separation Separation of Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantification of Bound Radioactivity separation->quantification curve_fitting Non-linear Regression (Competition Curve) quantification->curve_fitting calculation Calculation of IC50 and Ki values curve_fitting->calculation

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay Protocol

This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound for CCK receptors.[7][8][9][10]

  • Receptor Preparation:

    • Prepare membrane homogenates from tissues or cells expressing the CCK receptor of interest (e.g., guinea pig pancreas for CCK-A, or guinea pig brain cortex for CCK-B).

    • Alternatively, use intact cells stably transfected with the human CCK1 or CCK2 receptor.[4]

    • Determine the protein concentration of the membrane preparation.

  • Assay Buffer:

    • Prepare an appropriate assay buffer, typically containing a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and protease inhibitors.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CCK-8 or [125I]Bolton-Hunter-CCK-8), and varying concentrations of the unlabeled test antagonist.

    • For total binding, omit the test antagonist.

    • For non-specific binding, include a high concentration of a known unlabeled CCK receptor ligand.

    • Incubate the mixture at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This protocol outlines a cell-based functional assay to measure the antagonistic activity of a compound by monitoring changes in intracellular calcium levels.[11][12]

  • Cell Culture:

    • Culture a cell line stably expressing the CCK receptor of interest (e.g., HEK-293 cells transfected with the human CCK1 receptor) in appropriate growth medium.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Calcium Indicator Loading:

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test antagonist to the wells and incubate for a short period.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Add a fixed concentration of a CCK agonist (e.g., CCK-8, at a concentration that elicits a submaximal response, such as the EC80).

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

Conclusion

The choice of a CCK receptor antagonist is highly dependent on the specific research question and the desired selectivity profile. PD 134308 (CI-988) and L-365,260 are potent and selective antagonists for the CCK-B receptor, making them valuable tools for investigating the central nervous system functions of CCK. In contrast, devazepide and lorglumide exhibit high affinity and selectivity for the CCK-A receptor, rendering them suitable for studies on the peripheral actions of CCK in the gastrointestinal tract. The experimental protocols provided herein offer a foundation for the in-house characterization and comparison of these and other novel CCK receptor inhibitors.

References

A Comparative Guide to the Validation of Rac GTPase Inhibitors in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commonly used small molecule inhibitors of the Rac GTPase family: NSC23766, EHT 1864, and EHop-016. The focus is on the validation of their activity in primary cells, offering a resource for selecting the appropriate tool for research and preclinical studies. While the initial query mentioned "(Rac)-PD 135390," literature primarily identifies it as an HIV-1 protease inhibitor. Therefore, this guide will focus on established Rac inhibitors.

Introduction to Rac GTPase and its Inhibition

The Ras-related C3 botulinum toxin substrate (Rac) is a family of small GTPases that act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. They are crucial regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and apoptosis. Dysregulation of Rac signaling is implicated in various diseases, including cancer and inflammatory disorders. This has led to the development of small molecule inhibitors targeting Rac activation and function. Validating the efficacy and specificity of these inhibitors in primary cells is a critical step in both basic research and drug development.

Comparison of Rac GTPase Inhibitors

The following tables summarize the key characteristics and reported activities of NSC23766, EHT 1864, and EHop-016, with a focus on data obtained from primary cells.

Table 1: Inhibitor Properties and Mechanism of Action
InhibitorTarget(s)Mechanism of ActionReported Kd ValuesReported IC50 Values
NSC23766 Rac1Prevents interaction with the guanine (B1146940) nucleotide exchange factors (GEFs) Trio and Tiam1, thus inhibiting Rac1 activation.[1][2][3]Not widely reported~50 µM (cell-free GEF interaction)[1][2]; 10-100 µM in various cell-based assays.
EHT 1864 Rac family (Rac1, Rac1b, Rac2, Rac3)Binds directly to Rac proteins, promoting the loss of bound nucleotide and preventing engagement with downstream effectors.Rac1: 40 nM, Rac1b: 50 nM, Rac2: 60 nM, Rac3: 250 nM5 µM for inhibition of actin stress fiber formation in NIH3T3 cells.
EHop-016 Rac1, Rac3 (and Cdc42 at higher concentrations)A derivative of NSC23766, it blocks the interaction of Rac with the GEF Vav.Not widely reported1.1 µM for Rac1 inhibition in MDA-MB-435 cells.
Table 2: Activity of Rac Inhibitors in Primary Cells
InhibitorPrimary Cell TypeExperimentConcentrationObserved Effect
NSC23766 Human Endplate ChondrocytesWestern Blot50 µMReversed IL-1β-induced decrease in aggrecan and collagen II, and increase in MMP13 and ADAMTS5.
NSC23766 Mouse Hematopoietic Stem/Progenitor CellsIn vivo mobilization2.5 mg/kg (i.p.)Two-fold increase in circulating hematopoietic stem cells/progenitors.
EHT 1864 Mouse PlateletsSpreading Assay100 µMRac1-specific inhibition of platelet spreading. However, off-target effects were observed at this concentration.
EHop-016 Human Macrophages (THP-1)Rac Activity Assay2 µM, 4 µMReduced Rac-GTP levels by ~60% and ~80%, respectively.
EHop-016 Mouse Macrophages (RAW 264.7)Wound Healing Assay2 µMInhibited macrophage cell migration by 38.3%.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key experiments used to validate Rac inhibitor activity in primary cells.

Rac Activity Assay (G-LISA)

This protocol is based on the G-LISA™ Rac Activation Assay (Cytoskeleton, Inc.), a 96-well plate-based ELISA that measures the amount of active, GTP-bound Rac.

Principle: Cell lysates are added to wells coated with a Rac-GTP binding protein. Active Rac from the lysate binds to the plate, while inactive Rac is washed away. The bound active Rac is then detected with a specific antibody and a secondary antibody linked to a detection reagent.

Protocol:

  • Primary Cell Culture and Treatment: Culture primary cells to the desired confluency. Treat cells with the Rac inhibitor (e.g., EHop-016) or vehicle control for the desired time and concentration.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using the provided lysis buffer containing protease inhibitors.

  • Protein Concentration Measurement: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • G-LISA Assay:

    • Equalize the protein concentration of all samples with lysis buffer.

    • Add 50 µL of each lysate to the wells of the G-LISA plate.

    • Incubate at 4°C for 30 minutes.

    • Wash the wells three times with the provided wash buffer.

    • Add 50 µL of the primary antibody to each well and incubate at room temperature for 45 minutes.

    • Wash the wells three times.

    • Add 50 µL of the secondary antibody-HRP conjugate and incubate at room temperature for 45 minutes.

    • Wash the wells three times.

    • Add 50 µL of the HRP detection reagent and incubate for 15-30 minutes.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: The signal is proportional to the amount of active Rac. Normalize the readings to the total protein concentration.

Cell Migration Assay (Transwell Assay)

This assay, also known as a Boyden chamber assay, is used to quantify the chemotactic migration of cells.

Principle: Cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Protocol:

  • Primary Cell Preparation: Isolate and resuspend primary cells in a serum-free medium. Pre-treat the cells with the Rac inhibitor (e.g., EHop-016) or vehicle for a specified time.

  • Assay Setup:

    • Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., FBS, specific growth factors) to the lower chamber.

    • Add the pre-treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 4-24 hours), but is not long enough for significant cell proliferation.

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).

    • Wash the inserts to remove excess stain.

  • Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating and Treatment: Seed primary cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the Rac inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the Rac signaling pathway, the mechanism of action of the inhibitors, and a typical experimental workflow for their validation.

Rac_Signaling_Pathway cluster_activation Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Cytokines) Receptor Receptor Tyrosine Kinase or GPCR Extracellular_Signal->Receptor GEF GEF (e.g., Vav, Tiam1, Trio) Receptor->GEF Activation Rac_GDP Rac-GDP (Inactive) GEF->Rac_GDP Promotes GDP/GTP exchange Rac_GTP Rac-GTP (Active) PAK PAK Rac_GTP->PAK Activation WAVE_ARP23 WAVE/Arp2/3 Complex Rac_GTP->WAVE_ARP23 Activation Cytoskeletal_Rearrangement Actin Cytoskeletal Rearrangement PAK->Cytoskeletal_Rearrangement WAVE_ARP23->Cytoskeletal_Rearrangement Cell_Motility Cell Motility (Lamellipodia formation) Cytoskeletal_Rearrangement->Cell_Motility

Caption: Simplified Rac signaling pathway leading to cell motility.

Inhibitor_Mechanism GEF GEF (e.g., Vav, Tiam1) Rac_GDP Rac-GDP GEF->Rac_GDP Activates Rac_GTP Rac-GTP Downstream_Effectors Downstream Effectors (e.g., PAK) Rac_GTP->Downstream_Effectors NSC23766 NSC23766 / EHop-016 NSC23766->GEF Inhibits GEF-Rac interaction EHT1864 EHT 1864 EHT1864->Rac_GTP Promotes nucleotide displacement

Caption: Mechanisms of action for different Rac inhibitors.

Experimental_Workflow Start Primary Cell Isolation & Culture Treatment Treatment with Rac Inhibitor Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Rac_Activity_Assay Rac Activity Assay (e.g., G-LISA) Treatment->Rac_Activity_Assay Functional_Assay Functional Assay (e.g., Migration) Treatment->Functional_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Rac_Activity_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: A typical workflow for validating Rac inhibitor activity.

Conclusion

The selection of a Rac GTPase inhibitor should be guided by the specific research question, the primary cell type being studied, and the desired specificity. NSC23766 is a well-established tool for inhibiting Rac1-GEF interactions, though it generally requires higher concentrations. EHT 1864 offers broader inhibition of the Rac family with high affinity. EHop-016, a derivative of NSC23766, demonstrates significantly improved potency for Rac1 inhibition. It is crucial to validate the chosen inhibitor's efficacy and potential off-target effects within the specific primary cell system and experimental context. This guide provides a foundational framework for making an informed decision and designing robust validation experiments.

References

Navigating HIV-1 Protease Inhibitor Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the fight against HIV, understanding the nuances of drug resistance is paramount. This guide provides a comparative overview of cross-resistance profiles among known HIV-1 protease inhibitors (PIs), offering a framework to contextualize the potential efficacy of novel compounds like (Rac)-PD 135390, a potent dipeptide HIV-1 protease inhibitor with a reported IC50 of 2 nM. [1]

While specific cross-resistance data for this compound is not publicly available, this guide will delve into the established mechanisms of resistance to other PIs, present comparative data for approved inhibitors, and provide detailed experimental protocols for assessing cross-resistance. This information will empower researchers to anticipate potential challenges and design effective experimental strategies for novel drug candidates.

Understanding the Landscape of Protease Inhibitor Resistance

HIV-1 protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral therapy. However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant variants. These resistance-associated mutations (RAMs) can alter the structure of the protease, reducing the binding affinity of inhibitors and leading to treatment failure.

Cross-resistance occurs when a mutation that confers resistance to one PI also reduces the susceptibility to other PIs. This is a significant clinical challenge, as it can limit treatment options for patients who have developed resistance to a particular drug.

The development of PI resistance is often a stepwise process.[2] "Major" or "primary" mutations typically emerge first and directly impact inhibitor binding. "Minor" or "secondary" mutations may appear later and often compensate for any loss of viral fitness caused by the primary mutations.

Comparative Cross-Resistance of Known Protease Inhibitors

Extensive research has characterized the cross-resistance profiles of clinically approved PIs. The Stanford University HIV Drug Resistance Database (HIVDB) is a comprehensive resource that curates and analyzes genotypic and phenotypic resistance data.

The following table summarizes the impact of key protease mutations on the susceptibility of several well-established PIs. The values represent the fold-change in IC50 or EC50 for mutant viruses compared to the wild-type virus. Higher fold-changes indicate greater resistance.

Protease MutationAtazanavir (ATV)Darunavir (DRV)Lopinavir (LPV)Nelfinavir (NFV)Saquinavir (SQV)Tipranavir (TPV)
D30N ---High --
V32I High ModerateHigh --Moderate
M46I/L ModerateLowModerateModerateModerateLow
I47A/V ModerateHigh High ModerateModerateHigh
G48V ModerateLowModerateLowHigh Low
I50L/V High High High --Moderate
I54V/L/M High High High ModerateModerateHigh
V82A/F/T/S High ModerateHigh ModerateModerateModerate
I84V High High High ModerateModerateHigh
L90M ModerateLowModerateHigh High Low

Data compiled from publicly available resistance databases and literature. "High" indicates a significant level of resistance, "Moderate" indicates an intermediate level, and "Low" or "-" indicates minimal to no effect. This table provides a simplified overview; complex combinations of mutations can have synergistic or antagonistic effects.

Signaling Pathways and Resistance Mechanisms

The development of resistance to PIs involves alterations in the intricate signaling and processing pathways of the HIV-1 life cycle. The following diagram illustrates the central role of HIV-1 protease and the points at which mutations can confer resistance.

HIV_Protease_Pathway HIV-1 Protease Processing and Inhibition Pathway gag_pol Gag-Pol Polyprotein protease HIV-1 Protease gag_pol->protease Autocatalytic cleavage structural_proteins Structural Proteins (MA, CA, NC) protease->structural_proteins Cleavage enzymes Viral Enzymes (PR, RT, IN) protease->enzymes Cleavage immature_virion Immature Virion Assembly structural_proteins->immature_virion enzymes->immature_virion mature_virion Mature Infectious Virion immature_virion->mature_virion Maturation pi Protease Inhibitor (this compound) pi->protease Inhibition resistance_mutations Resistance Mutations (e.g., V82A, L90M) resistance_mutations->protease Alters active site

Figure 1. A simplified diagram illustrating the role of HIV-1 protease in viral maturation and the mechanism of action of protease inhibitors. Resistance mutations can alter the protease's active site, reducing inhibitor binding.

Experimental Protocols for Assessing Cross-Resistance

To determine the cross-resistance profile of a novel PI like this compound, a series of in vitro experiments are necessary. The following outlines a general workflow and detailed protocols.

Experimental Workflow

Cross_Resistance_Workflow Workflow for Assessing Protease Inhibitor Cross-Resistance start Start: Novel Protease Inhibitor (this compound) site_directed_mutagenesis Site-Directed Mutagenesis of HIV-1 Protease Gene start->site_directed_mutagenesis viral_stocks Generation of Resistant Viral Stocks site_directed_mutagenesis->viral_stocks phenotypic_assay Phenotypic Susceptibility Assay (e.g., PhenoSense) viral_stocks->phenotypic_assay ic50_determination IC50 Determination for Novel and Known PIs phenotypic_assay->ic50_determination data_analysis Data Analysis and Fold-Change Calculation ic50_determination->data_analysis end End: Cross-Resistance Profile data_analysis->end

Figure 2. A typical workflow for determining the cross-resistance profile of a new protease inhibitor against a panel of known resistant HIV-1 variants.

Detailed Methodologies

1. Generation of Resistant HIV-1 Variants:

  • Site-Directed Mutagenesis: Introduce known resistance-associated mutations (e.g., V82A, L90M, etc.) into an infectious molecular clone of HIV-1 (e.g., pNL4-3) using a commercially available site-directed mutagenesis kit.

  • Virus Stock Production: Transfect the mutated plasmids into a suitable cell line (e.g., HEK293T cells). Harvest the cell culture supernatant containing the viral particles.

  • Virus Titer Determination: Quantify the amount of virus in the supernatant using a p24 antigen ELISA or a reverse transcriptase activity assay.

2. Phenotypic Susceptibility Assay (Recombinant Virus Assay):

  • Cell Culture: Seed target cells (e.g., MT-2 or TZM-bl cells) in 96-well plates.

  • Drug Dilution: Prepare serial dilutions of the test compound (this compound) and a panel of known PIs in cell culture medium.

  • Infection: Infect the target cells with a standardized amount of each resistant and wild-type virus stock in the presence of the various drug concentrations.

  • Incubation: Incubate the plates for 3-7 days at 37°C in a humidified incubator with 5% CO2.

  • Readout: Measure viral replication using an appropriate method. For TZM-bl cells, this can be a luciferase-based assay. For other cell lines, a cell viability assay (e.g., MTT or MTS) or p24 antigen ELISA can be used.

3. Data Analysis and IC50 Calculation:

  • Data Normalization: Normalize the readout values to the untreated virus control wells (representing 100% replication) and the uninfected cell control wells (representing 0% replication).

  • Dose-Response Curves: Plot the percentage of viral inhibition versus the log of the drug concentration.

  • IC50 Calculation: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the 50% inhibitory concentration (IC50).

  • Fold-Change Calculation: Calculate the fold-change in IC50 for each resistant virus by dividing its IC50 by the IC50 of the wild-type virus. A fold-change significantly greater than 1 indicates resistance.

Conclusion

While direct experimental data on the cross-resistance of this compound is not yet available, the information and protocols presented in this guide provide a robust framework for its evaluation. By understanding the established patterns of cross-resistance among known protease inhibitors and employing standardized experimental procedures, researchers can effectively characterize the resistance profile of this and other novel compounds. This knowledge is critical for the continued development of potent and durable antiretroviral therapies that can overcome the challenge of HIV-1 drug resistance.

References

Efficacy of HIV-1 Protease Inhibitors Against Mutant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of antiretroviral drug development is the evaluation of a compound's efficacy against drug-resistant viral strains. This guide provides a framework for comparing the performance of HIV-1 protease inhibitors (PIs) against mutant strains, with a focus on established experimental protocols and data presentation. While specific efficacy data for (Rac)-PD 135390 against mutant HIV-1 strains is not publicly available, this guide utilizes data from well-characterized PIs, such as Darunavir and Tipranavir, to illustrate the comparative process.

This compound has been identified as a dipeptide HIV-1 protease inhibitor with an IC50 of 2 nM. However, detailed studies on its resistance profile and performance against common PI-resistant mutations are not available in the reviewed literature. Therefore, this guide will outline the standard methodologies and data formats used to characterize the efficacy of PIs against mutant HIV, using established drugs as surrogates for comparison.

Data Presentation: Comparative Efficacy of Protease Inhibitors

The primary method for quantifying the efficacy of a drug against a viral strain is by determining its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The fold change (FC) in IC50/EC50 for a mutant strain compared to the wild-type (WT) strain is a key indicator of resistance. A higher fold change signifies greater resistance.

Table 1: In Vitro Efficacy of Protease Inhibitors Against Wild-Type and Mutant HIV-1

Protease InhibitorWild-Type HIV-1 IC50 (nM)Mutant Strain(s)Mutant Strain IC50 (nM)Fold Change in IC50
This compound 2.0Data Not AvailableData Not AvailableData Not Available
Darunavir ~4.0MDR 769 82T~4411
Tipranavir ~9.0MDR 769 82T~11713
Lopinavir (B192967) Data Not AvailableI47A>110-fold increase>110
Saquinavir Data Not AvailableI47A0.1 to 0.7-fold change (hypersusceptible)<1

MDR 769 82T is a multi-drug resistant HIV-1 protease variant containing mutations 46L/54V/82T/84V/90M[1]. The I47A mutation is associated with high-level resistance to lopinavir[2].

Table 2: Common HIV-1 Protease Resistance-Associated Mutations (RAMs)

MutationAssociated Resistance To
V32I Lopinavir, Atazanavir, Darunavir[3]
L33F Lopinavir, Atazanavir, Darunavir[3]
I47V/A Lopinavir, Darunavir[3]
I50V Darunavir
I54L/M Darunavir
L76V Darunavir
V82A/T/S/F Lopinavir, Atazanavir
I84V Most PIs
L90M Saquinavir, Lopinavir

Experimental Protocols

The evaluation of antiviral efficacy against mutant strains involves two primary types of assays: phenotypic and genotypic.

Phenotypic Resistance Assays

Phenotypic assays directly measure the susceptibility of HIV-1 to a drug. This is typically done by culturing the virus in the presence of varying concentrations of the inhibitor.

a) Recombinant Virus Assay:

This is a common method for determining the drug susceptibility of patient-derived or site-directed mutant HIV-1 strains.

  • Principle: The protease gene from a resistant HIV-1 strain is inserted into a replication-competent viral vector that lacks its own protease gene. The resulting recombinant virus is then used to infect target cells in the presence of the drug being tested.

  • Protocol Outline:

    • RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma or from a laboratory strain. The protease-coding region is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

    • Cloning: The amplified protease gene is cloned into a protease-deleted HIV-1 proviral vector.

    • Transfection and Virus Production: The recombinant vector is transfected into a suitable cell line (e.g., HEK293T) to produce viral particles.

    • Infection and Drug Susceptibility Testing: Target cells (e.g., MT-2 or TZM-bl cells) are infected with the recombinant virus in the presence of serial dilutions of the protease inhibitor.

    • Readout: Viral replication is measured after a set incubation period (typically 3-7 days) by quantifying a reporter gene product (e.g., luciferase or β-galactosidase) or by measuring viral p24 antigen levels in the culture supernatant.

    • Data Analysis: The IC50 is calculated as the drug concentration that inhibits viral replication by 50%. The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

b) Biochemical Enzyme Inhibition Assay:

This assay directly measures the ability of an inhibitor to block the activity of the purified HIV-1 protease enzyme.

  • Principle: A purified recombinant HIV-1 protease (either wild-type or a mutant variant) is incubated with a synthetic peptide substrate that mimics a natural cleavage site. The inhibitor's ability to prevent cleavage of this substrate is measured.

  • Protocol Outline:

    • Enzyme and Substrate Preparation: Recombinant wild-type and mutant HIV-1 proteases are expressed and purified. A fluorogenic or chromogenic peptide substrate is synthesized.

    • Inhibition Assay: The protease enzyme is pre-incubated with various concentrations of the inhibitor in an appropriate buffer.

    • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

    • Detection: The cleavage of the substrate is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

    • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the inhibition constant (Ki) or IC50 value.

Genotypic Resistance Assays

Genotypic assays identify mutations in the viral genome that are known to be associated with drug resistance.

  • Principle: The protease-coding region of the viral RNA is sequenced to detect the presence of resistance-associated mutations (RAMs).

  • Protocol Outline:

    • RNA Extraction and RT-PCR: As described for the recombinant virus assay.

    • DNA Sequencing: The amplified PCR product is sequenced using methods like Sanger sequencing or next-generation sequencing (NGS).

    • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations.

    • Interpretation: The identified mutations are cross-referenced with databases of known RAMs (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to different PIs.

Visualizations

Experimental_Workflow_for_Phenotypic_Resistance_Assay cluster_sample Sample Source cluster_molecular Molecular Biology cluster_cell_culture Cell Culture & Assay cluster_analysis Data Analysis patient Patient Plasma rna_extraction Viral RNA Extraction patient->rna_extraction lab_strain Lab-Grown Mutant Virus lab_strain->rna_extraction rt_pcr RT-PCR Amplification of Protease Gene rna_extraction->rt_pcr cloning Cloning into HIV Vector rt_pcr->cloning transfection Transfection & Virus Production cloning->transfection infection Infection of Target Cells with Serial Drug Dilutions transfection->infection readout Measure Viral Replication (e.g., Luciferase Assay) infection->readout ic50 Calculate IC50 readout->ic50 fc Determine Fold Change (Mutant IC50 / WT IC50) ic50->fc

Caption: Workflow for a Recombinant Virus-Based Phenotypic Resistance Assay.

Signaling_Pathway_of_HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_drug Drug Action gag_pol Gag-Pol Polyprotein immature_virion Immature Virion Assembly gag_pol->immature_virion protease_action HIV Protease Cleavage immature_virion->protease_action mature_proteins Mature Viral Proteins protease_action->mature_proteins blocked_virion Non-infectious Virion protease_action->blocked_virion Blocked by PI mature_virion Infectious Virion mature_proteins->mature_virion pi Protease Inhibitor (this compound, Darunavir, etc.) pi->protease_action Inhibits

Caption: Mechanism of Action of HIV-1 Protease Inhibitors.

Logical_Relationship_Resistance cluster_phenotype Phenotypic Consequence wt_virus Wild-Type HIV-1 drug_pressure Protease Inhibitor Selective Pressure wt_virus->drug_pressure mutant_virus Mutant HIV-1 Strain (with RAMs) drug_pressure->mutant_virus Selects for reduced_binding Reduced Inhibitor Binding Affinity mutant_virus->reduced_binding Leads to resistance Drug Resistance (Increased IC50/EC50) reduced_binding->resistance

Caption: The logical progression from drug pressure to phenotypic resistance.

References

A Tale of Two Targets: A Comparative Guide to (Rac)-GTPase Inhibitors and FDA-Approved Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the Rac GTPase inhibitor, EHT 1864, and a class of widely used therapeutics, the FDA-approved protease inhibitors (PIs). It has come to our attention that there may be some confusion in the field regarding the compound "(Rac)-PD 135390." Our comprehensive search of scientific literature and chemical databases did not identify a specific protease inhibitor with this designation. Instead, research into Rac inhibitors frequently points to the well-characterized compound EHT 1864 . This guide will, therefore, focus on EHT 1864 as a representative Rac inhibitor and benchmark its characteristics against established FDA-approved PIs.

It is crucial to understand that Rac inhibitors and protease inhibitors are fundamentally different classes of molecules that act on distinct targets and pathways. A direct head-to-head benchmark of their potency on the same enzyme is not scientifically valid. This guide will, therefore, elucidate their unique mechanisms of action, biological roles, and the experimental methods used to assess their activity, providing a clear understanding of their respective therapeutic potential.

Section 1: Unveiling the Molecules: EHT 1864 and FDA-Approved Protease Inhibitors

EHT 1864: A Rac GTPase Inhibitor

EHT 1864 is a small molecule inhibitor that targets the Rac family of small GTPases. Rac proteins act as molecular switches in a multitude of cellular processes, including cytoskeleton dynamics, cell proliferation, and migration. Aberrant Rac signaling is implicated in diseases such as cancer and neurodegenerative disorders. EHT 1864 exerts its effect by binding to Rac proteins and promoting the dissociation of their bound guanine (B1146940) nucleotide, which locks them in an inactive state.

FDA-Approved Protease Inhibitors: Pillars of Antiviral Therapy

FDA-approved protease inhibitors are a cornerstone of treatment for viral infections, most notably HIV and Hepatitis C. These drugs are designed to specifically block the active site of viral proteases, enzymes that are essential for the lifecycle of these viruses. By inhibiting viral proteases, these drugs prevent the cleavage of viral polyproteins into their functional components, thereby halting the maturation of new, infectious virions.

Section 2: Mechanism of Action: A Tale of Two Pathways

The signaling pathways and mechanisms of action for Rac inhibitors and viral protease inhibitors are distinct and unrelated.

The Rac Signaling Pathway and its Inhibition by EHT 1864

Rac GTPases cycle between an active, GTP-bound state and an inactive, GDP-bound state. This cycling is regulated by Guanine nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs). In its active state, Rac1 can interact with a variety of downstream effectors to regulate cellular processes. EHT 1864 disrupts this cycle by binding to Rac and inducing the loss of the bound nucleotide, thus preventing its activation.

Rac_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor GEF GEF Growth_Factor_Receptor->GEF Activates Rac1_GDP Rac1-GDP (Inactive) Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Rac1_GTP->Rac1_GDP GAP GAP Rac1_GTP->GAP Downstream_Effectors Downstream Effectors (e.g., PAK, WAVE) Rac1_GTP->Downstream_Effectors Binds and Activates GEF->Rac1_GDP Promotes GDP-GTP Exchange GAP->Rac1_GTP EHT_1864 EHT 1864 EHT_1864->Rac1_GDP Binds and Inhibits Nucleotide Binding Cytoskeletal_Rearrangement Cytoskeletal Rearrangement, Cell Proliferation Downstream_Effectors->Cytoskeletal_Rearrangement

Caption: The Rac1 signaling pathway and the inhibitory mechanism of EHT 1864.

The HIV Life Cycle and the Action of Protease Inhibitors

The HIV protease plays a critical role in the late stages of the viral replication cycle. After the virus buds from the host cell, the viral protease cleaves the Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the formation of an infectious virion. Protease inhibitors act as competitive inhibitors, binding to the active site of the HIV protease and preventing this cleavage.

HIV_Lifecycle cluster_host_cell Host Cell cluster_virion Virion Maturation Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein Immature_Virion Immature Virion (Non-infectious) Gag_Pol_Polyprotein->Immature_Virion Mature_Proteins Mature Viral Proteins Gag_Pol_Polyprotein->Mature_Proteins HIV_Protease HIV Protease Immature_Virion->HIV_Protease Activates HIV_Protease->Gag_Pol_Polyprotein Cleaves Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->HIV_Protease Inhibits Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion

Caption: The role of HIV protease in the viral life cycle and its inhibition.

Section 3: Quantitative Data and Key Characteristics

Direct comparison of potency values like IC50 is not meaningful due to the different targets. Instead, we present key quantitative data for EHT 1864 and a qualitative summary for a selection of FDA-approved PIs.

EHT 1864 Dissociation Constants (Kd)

The binding affinity of EHT 1864 to various Rac isoforms has been determined, with the dissociation constant (Kd) indicating the concentration of the inhibitor required to occupy 50% of the target protein.

Rac IsoformDissociation Constant (Kd)
Rac140 nM
Rac1b50 nM
Rac260 nM
Rac3230 nM
Data sourced from multiple biochemical studies.
Overview of Selected FDA-Approved Protease Inhibitors

This table summarizes key characteristics of some widely prescribed FDA-approved protease inhibitors. Potency is generally reported as IC50 or Ki values against HIV-1 protease, but these can vary depending on the specific assay conditions and viral strains.

Generic Name (Brand Name)Target VirusKey Features
Atazanavir (Reyataz)HIV-1Once-daily dosing, generally favorable lipid profile.
Darunavir (Prezista)HIV-1High potency against wild-type and resistant strains.
Lopinavir (B192967)/Ritonavir (B1064) (Kaletra)HIV-1Co-formulated with ritonavir to boost lopinavir levels.
Ritonavir (Norvir)HIV-1Potent inhibitor, but primarily used as a pharmacokinetic enhancer (booster) for other PIs.
Saquinavir (Invirase)HIV-1The first FDA-approved protease inhibitor.

Section 4: Experimental Protocols

The assessment of inhibitor activity requires distinct experimental approaches for Rac GTPases and viral proteases.

Experimental Protocol: Rac GTPase Activation Assay (Pull-down Assay)

This method is commonly used to measure the amount of active, GTP-bound Rac in cell lysates.

Objective: To determine the effect of an inhibitor (e.g., EHT 1864) on Rac activation.

Principle: A protein domain that specifically binds to the active (GTP-bound) form of Rac (e.g., the p21-binding domain (PBD) of PAK1) is immobilized on agarose (B213101) beads. These beads are used to "pull down" active Rac from cell lysates. The amount of pulled-down Rac is then quantified by Western blotting.

Workflow:

Rac_Assay_Workflow Cell_Culture 1. Cell Culture & Treatment (with/without inhibitor) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Incubation 3. Incubation with PBD-Agarose Beads Cell_Lysis->Lysate_Incubation Washing 4. Washing to Remove Non-bound Proteins Lysate_Incubation->Washing Elution 5. Elution of Bound Proteins Washing->Elution SDS_PAGE 6. SDS-PAGE & Western Blot Elution->SDS_PAGE Detection 7. Detection with Anti-Rac1 Antibody SDS_PAGE->Detection

Caption: General workflow for a Rac GTPase activation pull-down assay.

Materials:

  • Cell culture reagents

  • Test inhibitor (e.g., EHT 1864)

  • Lysis buffer

  • PBD-agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membrane

  • Primary antibody (anti-Rac1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate and culture cells to the desired confluency. Treat cells with the test inhibitor or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate

(Rac)-PD 135390: A Potent HIV-1 Protease Inhibitor with Undetermined HIV-2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-PD 135390 is recognized as a potent dipeptide inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. However, a comprehensive understanding of its inhibitory selectivity against the closely related HIV-2 protease remains elusive due to a lack of publicly available comparative experimental data. While the compound demonstrates strong activity against HIV-1, its efficacy against HIV-2 has not been reported in the reviewed literature.

Inhibitory Potency Against HIV-1 Protease

This compound has been shown to be a highly effective inhibitor of HIV-1 protease, with a reported half-maximal inhibitory concentration (IC50) of 2 nM [1]. This low nanomolar activity indicates a strong binding affinity to the active site of the HIV-1 enzyme, preventing it from cleaving viral polyproteins and thus halting the maturation of new, infectious virions.

Comparative Data for HIV-1 vs. HIV-2 Protease

Despite a thorough review of available scientific literature, no studies were identified that directly compare the inhibitory activity of this compound against both HIV-1 and HIV-2 proteases. The IC50 or Ki (inhibition constant) values for this compound against HIV-2 protease are not documented in the accessible research. This data gap prevents a quantitative assessment of the compound's selectivity.

It is a well-established trend that many inhibitors designed to target HIV-1 protease exhibit reduced efficacy against HIV-2 protease. This is primarily due to natural polymorphisms in the amino acid sequence of the HIV-2 protease, particularly within the substrate-binding cleft, which can alter the binding affinity of inhibitors.

Experimental Protocols for Protease Inhibition Assays

The determination of inhibitory constants (Ki) and IC50 values for HIV protease inhibitors typically involves enzymatic assays that monitor the cleavage of a specific substrate by the protease in the presence of varying concentrations of the inhibitor. Commonly employed methodologies include:

1. Fluorometric Assays: These assays utilize a synthetic peptide substrate that contains a fluorophore and a quencher. In its uncleaved state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon cleavage by the HIV protease, the fluorophore is separated from the quencher, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

  • Reagents:

    • Recombinant HIV-1 or HIV-2 protease

    • Fluorogenic peptide substrate (e.g., based on a known cleavage site)

    • Assay buffer (specific pH and salt concentrations)

    • Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • The inhibitor is serially diluted to various concentrations.

    • The inhibitor dilutions are pre-incubated with the HIV protease in the assay buffer.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is monitored over time using a fluorescence plate reader.

    • The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

2. High-Performance Liquid Chromatography (HPLC)-Based Assays: This method directly measures the cleavage of a peptide substrate by separating the substrate from its cleavage products using HPLC.

  • Reagents:

    • Recombinant HIV-1 or HIV-2 protease

    • Peptide substrate

    • Assay buffer

    • Inhibitor compound (this compound)

    • Quenching solution (e.g., an acid) to stop the reaction

  • Procedure:

    • The inhibitor is pre-incubated with the protease.

    • The reaction is started by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period and then stopped by adding a quenching solution.

    • The reaction mixture is injected into an HPLC system.

    • The substrate and product peaks are separated and quantified by their absorbance (usually UV).

    • The amount of product formed is used to determine the reaction rate.

    • IC50 and Ki values are calculated as described for the fluorometric assay.

Logical Relationship of Inhibition

The following diagram illustrates the inhibitory action of a compound like this compound on viral proteases, highlighting the current knowledge gap regarding its effect on HIV-2 protease.

Inhibition_Selectivity cluster_Inhibitor This compound cluster_Proteases Viral Proteases cluster_Outcomes Inhibition Outcome Inhibitor This compound HIV1_Protease HIV-1 Protease Inhibitor->HIV1_Protease Targets HIV2_Protease HIV-2 Protease Inhibitor->HIV2_Protease Targets Inhibition_HIV1 Inhibition (IC50 = 2 nM) HIV1_Protease->Inhibition_HIV1 Leads to Inhibition_HIV2 Inhibition (Data Not Available) HIV2_Protease->Inhibition_HIV2 Leads to

Caption: Logical flow of this compound's known and unknown inhibitory actions.

References

Reproducibility of (Rac)-PD 135390 Inhibition Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibition data for the cholecystokinin (B1591339) receptor antagonist, CI-988, also known as PD 134308. The initial search for "(Rac)-PD 135390" did not yield a specific compound; however, "PD 134308" (CI-988) is a well-characterized CCK receptor antagonist from the peptoid "PD" series. This document is intended for researchers, scientists, and drug development professionals interested in the reproducibility of inhibition data for this class of compounds.

Comparative Inhibition Data

The inhibitory activity of CI-988 (PD 134308) against the cholecystokinin type 2 receptor (CCK2R) has been determined in multiple studies. The data presented below demonstrates a high degree of reproducibility across different experimental systems.

CompoundTarget ReceptorAssay SystemReported ValueValue (nM)Reference
CI-988 (PD 134308)Mouse Cortex CCK2Radioligand Binding AssayIC50 = 1.7 nM1.7[1][2][3]
CI-988 (PD 134308)NCI-H727 cells (human lung cancer)Radioligand Binding AssayKi = 4.5 nM4.5[1][2]
CI-988 (PD-134,308)CCK2 ReceptorNot SpecifiedKi = 0.0017 µM1.7

Note: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a drug's potency. Lower values indicate higher potency. The consistency of the reported values across different studies and cell systems highlights the reliability of the inhibition data for CI-988.

Experimental Protocols

The determination of inhibitory constants (Ki) or IC50 values for CCK receptor antagonists like CI-988 typically involves a competitive radioligand binding assay.

Objective: To determine the affinity of a test compound (e.g., CI-988) for the CCK receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Biological Material: Cell membranes or tissue homogenates expressing the target CCK receptor (e.g., mouse cerebral cortex, guinea-pig pancreas, or transfected cell lines).

  • Radioligand: A high-affinity ligand for the CCK receptor labeled with a radioisotope (e.g., [125I]-Bolton-Hunter labeled CCK-8).

  • Test Compound: The unlabeled antagonist to be tested (e.g., CI-988) at various concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., HEPES-NaOH buffer).

  • Filtration Apparatus: A device to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: Aliquots of the biological material are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value is determined from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis membranes Receptor Source (e.g., Brain Tissue) incubation Incubation membranes->incubation radioligand Radioligand ([125I]-CCK-8) radioligand->incubation competitor Test Compound (CI-988) competitor->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting binding_curve Generate Binding Curve counting->binding_curve ic50 Determine IC50 binding_curve->ic50 ki Calculate Ki ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand CCK/Gastrin receptor CCK2 Receptor ligand->receptor Activates g_protein Gq/11 receptor->g_protein antagonist CI-988 (PD 134308) antagonist->receptor Inhibits plc PLC g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca_release Ca2+ Release ip3->ca_release mapk MAPK Pathway pkc->mapk pi3k_akt PI3K/Akt Pathway pkc->pi3k_akt ca_release->mapk transcription Gene Transcription (Proliferation, etc.) mapk->transcription pi3k_akt->transcription

Caption: Cholecystokinin (CCK) Receptor Signaling Pathway.

Conclusion

The available data for the CCK2 receptor antagonist CI-988 (PD 134308) demonstrates consistent and reproducible inhibitory activity. The established experimental protocols for determining inhibition constants provide a reliable framework for assessing the potency of this and other related compounds. The elucidation of the CCK receptor signaling pathway further aids in understanding the mechanism of action of these antagonists and their potential therapeutic applications.

References

Comparative Analysis of CCK-B Receptor Antagonist IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Cholecystokinin (B1591339) B (CCK-B) Receptor Antagonists: A Comparative Analysis of IC50 Values and Experimental Protocols

This guide provides a comparative analysis of the inhibitory potencies (IC50 values) of various cholecystokinin B (CCK-B/CCK2) receptor antagonists, with a focus on independently verified data. The information is intended for researchers, scientists, and professionals in the field of drug development.

The inhibitory concentration at 50% (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several CCK-B receptor antagonists, as determined in studies using isolated rat stomach enterochromaffin-like (ECL) cells.

CompoundIC50 (nM)Compound Class
YM0220.5Benzodiazepine
AG041R2.2Ureidoindoline
YF4762.7Benzodiazepine
L-740,0937.8Benzodiazepine
JB931829.3Benzimidazole
RP738709.8Ureidoacetamide
PD 13515876Tryptophan dipeptoid
PD 136450135Tryptophan dipeptoid
PD 134308 (CI988)145Tryptophan dipeptoid
Devazepide (CCK-A selective)~800Benzodiazepine

Experimental Protocols

The determination of the IC50 values listed above was conducted using a functional assay measuring the inhibition of gastrin-evoked pancreastatin (B1591218) secretion from isolated rat stomach ECL cells.[1][2]

1. ECL Cell Isolation and Culture:

  • A preparation of ECL cells with approximately 80% purity was obtained from rat oxyntic mucosa using counter-flow elutriation.[1][2]

  • The isolated cells were cultured for 48 hours in the presence of 0.1 nM gastrin.[1]

2. Antagonist Incubation and Gastrin Stimulation:

  • After the initial culture period, the cells were washed.

  • The cells were then incubated with either the antagonist alone or with various concentrations of the antagonist in the presence of 10 nM gastrin (a maximally effective concentration) for 30 minutes.

3. Measurement of Pancreastatin Secretion:

  • The amount of pancreastatin secreted into the medium was quantified using a radioimmunoassay.

4. Data Analysis:

  • Gastrin dose-response curves were constructed in the absence and presence of increasing concentrations of the antagonist.

  • The IC50 values, representing the concentration of antagonist required to inhibit 50% of the gastrin-evoked pancreastatin secretion, were calculated from these curves.

Visualizing the CCK-B Receptor Signaling Pathway and Antagonism

The following diagram illustrates the signaling pathway activated by gastrin binding to the CCK-B receptor and the mechanism of action of the antagonists.

CCK_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin Gastrin CCK-B Receptor CCK-B Receptor Gastrin->CCK-B Receptor Binds to Gq Gq CCK-B Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Pancreastatin_Secretion Pancreastatin Secretion Ca2_Release->Pancreastatin_Secretion PKC_Activation->Pancreastatin_Secretion Antagonist Antagonist Antagonist->CCK-B Receptor Blocks

Caption: CCK-B receptor signaling pathway and antagonist inhibition.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 values of the CCK-B receptor antagonists is outlined below.

IC50_Determination_Workflow A Isolate ECL cells from rat oxyntic mucosa B Culture cells with gastrin for 48h A->B C Wash cells B->C D Incubate with antagonist +/- gastrin (30 min) C->D E Measure pancreastatin secretion (Radioimmunoassay) D->E F Construct dose-response curves E->F G Calculate IC50 values F->G

Caption: Workflow for IC50 determination of CCK-B antagonists.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling (Rac)-PD 135390

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent neurotensin (B549771) receptor antagonists like (Rac)-PD 135390. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal protocols, to minimize risk and ensure operational integrity.

As this compound is a potent pharmacological compound, it should be handled with the utmost care to avoid potential health effects from exposure.[1] Similar to other neurotensin receptor antagonists, it may have systemic effects, and its specific toxicological properties are not extensively documented. Therefore, a conservative approach to safety is warranted.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, minimizing spread.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from airborne particles and potential splashes of solutions containing the compound.
Body Protection A dedicated, disposable lab coat or gown.Prevents contamination of personal clothing. Should be removed before leaving the designated work area.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential when handling the powder outside of a certified containment system (e.g., fume hood, glove box) to prevent inhalation of fine particles.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational Workflow for Safe Handling

A systematic workflow is critical to maintaining a safe laboratory environment when working with potent compounds. The following diagram illustrates the key steps from receiving the compound to its final disposal.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Weighing in Containment Weighing in Containment Secure Storage->Weighing in Containment Transport in sealed container Solution Preparation Solution Preparation Weighing in Containment->Solution Preparation Experimentation Experimentation Solution Preparation->Experimentation Decontamination Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Experimentation->Decontamination

Figure 1: Safe Handling Workflow for this compound.

Experimental Protocols:

  • Receipt and Inspection: Upon receiving the compound, visually inspect the container for any signs of damage or leaks in a well-ventilated area.

  • Secure Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Access should be restricted to authorized personnel.

  • Weighing: All weighing of the powdered form of this compound must be conducted within a certified chemical fume hood, glove box, or other ventilated balance enclosure to contain airborne particles.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Use appropriate solvents and handle with care to avoid splashes.

  • Experimentation: Conduct all experimental procedures involving this compound within a designated and controlled area.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use. A validated decontamination process is necessary to remove or destroy the compound.[2] The effectiveness of the cleaning procedure should be verified.[3]

  • Waste Disposal: All waste materials, including disposable PPE, contaminated labware, and excess compound, must be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation cluster_disposal Final Disposal Solid Waste Contaminated PPE (gloves, coats) Sealed Hazardous Waste Bag Sealed Hazardous Waste Bag Solid Waste->Sealed Hazardous Waste Bag Liquid Waste Unused Solutions Contaminated Solvents Sealed Hazardous Waste Container Sealed Hazardous Waste Container Liquid Waste->Sealed Hazardous Waste Container Sharps Waste Contaminated Needles and Glassware Puncture-Proof Sharps Container Puncture-Proof Sharps Container Sharps Waste->Puncture-Proof Sharps Container Licensed Waste Disposal Service Licensed Waste Disposal Service Sealed Hazardous Waste Bag->Licensed Waste Disposal Service Sealed Hazardous Waste Container->Licensed Waste Disposal Service Puncture-Proof Sharps Container->Licensed Waste Disposal Service

Figure 2: Waste Disposal Plan for this compound.

All waste streams must be clearly labeled as hazardous and segregated according to institutional and local regulations. Waste containers should be leak-proof and stored in a designated, secure area pending collection by a licensed hazardous waste disposal service.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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